1-Phenothiazin-10-ylnonan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
5442-97-7 |
|---|---|
Molecular Formula |
C21H25NOS |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-phenothiazin-10-ylnonan-1-one |
InChI |
InChI=1S/C21H25NOS/c1-2-3-4-5-6-7-16-21(23)22-17-12-8-10-14-19(17)24-20-15-11-9-13-18(20)22/h8-15H,2-7,16H2,1H3 |
InChI Key |
GPGRELSHWAIUBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Canonical SMILES |
CCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Other CAS No. |
5442-97-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenothiazin-10-ylnonan-1-one
Introduction: The Significance of 10-Acylphenothiazines
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the basis for numerous antipsychotic, antihistaminic, and antiemetic drugs.[1] The substitution at the N-10 position of the phenothiazine tricycle is a critical determinant of the molecule's biological activity and physicochemical profile. Acylation at this position, creating 10-acylphenothiazines, modulates the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic behavior.
1-Phenothiazin-10-ylnonan-1-one, with its long C9 alkyl chain, is anticipated to possess significantly different properties compared to its shorter-chain relatives. The extended lipophilic tail suggests potential applications in systems requiring high membrane permeability or solubility in non-polar environments. This guide provides the essential theoretical and practical framework for the comprehensive physicochemical characterization of this compound.
Chemical Identity and Structure
The foundational step in any physicochemical analysis is the unambiguous identification of the molecule.
-
IUPAC Name: 1-(10H-Phenothiazin-10-yl)nonan-1-one
-
Molecular Formula: C₂₁H₂₅NOS
-
Molecular Weight: 355.50 g/mol
-
CAS Number: Not assigned (as of the date of this guide)
The structure consists of the tricyclic phenothiazine core, which has a characteristic non-planar, butterfly-like conformation, N-acylated with a nine-carbon nonanoyl group.
Caption: Chemical structure of this compound.
Estimated Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These estimations are based on the principles of homologous series, where physical properties change gradually with increasing molecular weight and carbon chain length.[2]
| Property | Estimated Value | Rationale and Comparative Insights |
| Physical State | Waxy Solid | The long alkyl chain is expected to impart a waxy character at room temperature. Shorter-chain analogs like 10-acetylphenothiazine are crystalline solids. |
| Melting Point (°C) | 85 - 105 | The melting point of 10-acetylphenothiazine (C2) is ~204°C. In many homologous series, melting points initially decrease with chain length before increasing due to enhanced van der Waals forces.[3] A significant decrease from the acetyl derivative is expected, followed by a gradual increase for very long chains. |
| Boiling Point (°C) | > 450 (at atm. pressure) | The boiling point of the parent phenothiazine is 371°C.[1] The addition of the large nonanoyl group will substantially increase the molecular weight and intermolecular forces, leading to a significantly higher boiling point. Decomposition may occur before boiling at atmospheric pressure. |
| Water Solubility | Very Low (< 1 µg/mL) | The parent phenothiazine is practically insoluble in water (0.00051 g/L).[1] The long, non-polar C9 alkyl chain will drastically decrease aqueous solubility compared to shorter-chain analogs like 10-acetylphenothiazine (26.4 µg/mL).[4][5] |
| Solubility in Organic Solvents | High in non-polar solvents (e.g., Hexane, Toluene); Good in moderately polar solvents (e.g., Dichloromethane, THF); Lower in polar protic solvents (e.g., Ethanol). | The dominant non-polar character suggests high solubility in lipophilic solvents. This follows the "like dissolves like" principle. |
| LogP (Octanol-Water Partition Coefficient) | > 6.0 | LogP is a measure of lipophilicity. The addition of seven methylene (-CH₂) groups to the acetyl chain (LogP of 10-acetylphenothiazine is ~3.5-4.0) would be expected to increase the LogP by approximately 0.5 units per methylene group, leading to a significantly higher value. |
| pKa | Not Applicable (non-ionizable) | The N-10 nitrogen is part of an amide linkage, making it non-basic and not readily protonated under physiological conditions. The molecule lacks acidic protons. |
Synthesis and Purification
The synthesis of 10-acylphenothiazines is typically achieved through the N-acylation of the phenothiazine core with an appropriate acyl chloride or anhydride.
Sources
Technical Whitepaper: Molecular Characterization, Synthesis, and Applications of 1-Phenothiazin-10-ylnonan-1-one
Executive Summary
Phenothiazine and its derivatives represent a highly bioactive class of heterocyclic compounds with profound historical and contemporary significance in medicinal chemistry, particularly as neuroleptics, antihistamines, and antioxidants . The compound 1-Phenothiazin-10-ylnonan-1-one (CAS: 5442-97-7), an N-acylated phenothiazine derivative featuring a nine-carbon aliphatic chain, serves as a specialized lipophilic scaffold. This whitepaper details its exact molecular weight, chemical formula, structural properties, and provides a validated, step-by-step synthetic protocol for its preparation, designed for researchers and drug development professionals.
Molecular Identification and Physicochemical Properties
The core structure of this compound consists of a tricyclic phenothiazine system where the secondary amine at the 10-position is covalently modified via an amide linkage to a nonanoyl group.
Causality of Structural Modification: The attachment of the nonanoyl chain significantly increases the lipophilicity (LogP) of the parent phenothiazine. In drug development, this modification is strategically employed to enhance blood-brain barrier (BBB) penetration or to formulate long-acting depot prodrugs. Furthermore, the N-acylation delocalizes the nitrogen lone pair into the carbonyl group, altering the redox potential of the phenothiazine core and stabilizing it against premature oxidation.
Table 1: Quantitative Molecular Data
| Property | Value |
| Chemical Name | This compound |
| IUPAC Name | 1-(10H-phenothiazin-10-yl)nonan-1-one |
| CAS Registry Number | 5442-97-7 |
| Molecular Formula | C₂₁H₂₅NOS |
| Molecular Weight | 339.50 g/mol |
| Exact Mass | 339.1657 Da |
| Core Scaffold | Phenothiazine (C₁₂H₉NS) |
| Functional Group | N-Alkyl Amide (Nonanoyl, C₉H₁₇O) |
Synthetic Methodology: N-Acylation of Phenothiazine
The synthesis of this compound relies on the nucleophilic acyl substitution of phenothiazine with nonanoyl chloride. The protocol below is designed as a self-validating system, ensuring high yield and purity through strict mechanistic control .
Step-by-Step Experimental Protocol
-
Reaction Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol (1.99 g) of 10H-phenothiazine in 50 mL of anhydrous tetrahydrofuran (THF). Expertise Insight: Anhydrous THF is critical. Any residual moisture will hydrolyze the nonanoyl chloride into nonanoic acid, drastically reducing the yield and complicating purification.
-
Base Addition: Add 12.0 mmol (1.67 mL) of anhydrous triethylamine (TEA) to the solution. Expertise Insight: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the phenothiazine nitrogen, which would otherwise render it non-nucleophilic and halt the reaction prematurely.
-
Acylation: Cool the mixture to 0°C using an ice bath. Dropwise, add 11.0 mmol (1.94 g) of nonanoyl chloride over 15 minutes to control the exothermic nature of the substitution.
-
Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the highly fluorescent phenothiazine spot is entirely consumed, replaced by a higher
spot corresponding to the N-acylated product. -
Workup: Quench the reaction with 50 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with 5% NaHCO₃ (to neutralize and remove residual nonanoic acid) and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure this compound.
Visualizations and Logical Workflows
Step-by-step synthetic workflow for the N-acylation of phenothiazine to yield the target compound.
Structure-property relationships demonstrating the impact of the nonanoyl chain on the core.
Analytical Verification
To ensure trustworthiness and self-validation of the synthesized batch, the following analytical signatures must be confirmed prior to downstream application:
-
FTIR Spectroscopy: The disappearance of the secondary amine N-H stretch (typically around 3300 cm⁻¹) of the starting phenothiazine, accompanied by the emergence of a strong tertiary amide C=O stretch at 1650–1680 cm⁻¹.
-
Mass Spectrometry (ESI-MS): A molecular ion peak [M+H]⁺ at m/z 340.17, confirming the calculated molecular weight of 339.50 g/mol .
Applications in Drug Development
The integration of a C9 aliphatic chain transforms the pharmacokinetic profile of the phenothiazine scaffold. In modern medicinal chemistry, N-acylated phenothiazines are frequently utilized as intermediates for synthesizing complex multidrug resistance (MDR) reverting agents and novel antioxidants . The nonanoyl group specifically facilitates integration into lipid bilayers, making this compound an excellent candidate for liposomal drug delivery systems or as a structural probe in membrane dynamics studies.
References
-
Title: Phenothiazine Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: Benzoindolizine derivatives of N-acylphenothiazine. Synthesis and characterization. Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry (2003) URL: [Link]
-
Title: Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Source: Der Pharma Chemica, Scholars Research Library (2015) URL: [Link]
N-Acylated Phenothiazine Derivatives: Synthetic Architectures and Multidrug Resistance Reversal Profiles
Executive Summary
Phenothiazines have historically been categorized as neuroleptics (e.g., chlorpromazine), defined by an N-alkyl substitution that preserves the basicity of the nitrogen lone pair, essential for Dopamine D2 receptor antagonism.[1][2]
This technical guide pivots to N-acylated phenothiazines , a distinct structural class where the N10 nitrogen is amidic. This modification dramatically alters the pharmacophore: it nullifies dopaminergic activity (reducing extrapyramidal side effects) while unlocking potent Multidrug Resistance (MDR) reversal and antimicrobial capabilities. This guide details the synthetic pathways, structural-activity relationships (SAR), and mechanistic protocols for leveraging this scaffold in modern drug discovery.
Part 1: Structural Rationale & Electronic Consequences
The transition from N-alkyl to N-acyl is not merely a substitution; it is an electronic reconfiguration of the tricyclic core.
-
N-Alkyl (Classic Neuroleptic): The N10 lone pair participates in the aromatic
-system but remains sufficiently basic to protonate at physiological pH. This cationic species drives CNS receptor binding. -
N-Acyl (The Target Scaffold): The carbonyl group exerts a strong electron-withdrawing effect (
and effects).-
Consequence 1: The N10 nitrogen becomes non-basic (amidic).
-
Consequence 2: The oxidation potential of the sulfur atom is modified, altering metabolic stability.
-
Consequence 3: Lipophilicity is generally increased, facilitating membrane intercalation—a critical factor for inhibiting efflux pumps like P-glycoprotein (P-gp).
-
Part 2: Synthetic Methodologies
We present two validated protocols: the Classical Chloroacetylation (essential for generating versatile intermediates) and the Microwave-Assisted Synthesis (for high-throughput library generation).
Protocol A: Synthesis of 10-(Chloroacetyl)phenothiazine (Key Intermediate)
Rationale: The chloroacetyl linker acts as an electrophilic handle, allowing subsequent nucleophilic substitution with amines, phenols, or hydrazines to diversify the library.
Reagents: Phenothiazine (PTZ), Chloroacetyl chloride, Benzene (or Toluene), Triethylamine.[3]
-
Dissolution: Dissolve 0.029 mol (approx. 5.8 g) of Phenothiazine in 35 mL of dry benzene/toluene.
-
Acylation: Add 10 drops of triethylamine (catalyst/acid scavenger).
-
Addition: Dropwise add chloroacetyl chloride (slight excess) under continuous stirring to prevent localized overheating.
-
Reflux: Heat the mixture to reflux (80°C for benzene, 110°C for toluene) for 5–7 hours .
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The fluorescent blue spot of PTZ will disappear, replaced by a lower Rf spot (amide).
-
Workup: Distill off the solvent.[3] Wash the residue with water to remove triethylamine hydrochloride salts.
-
Purification: Recrystallize from hot ethanol.
-
Target Yield: ~62–92%
-
Physical State: White/Off-white solid.
-
Melting Point: 112–114°C.
-
Protocol B: Microwave-Assisted Direct N-Acylation
Rationale: Overcomes the steric hindrance of the bulky tricyclic ring, reducing reaction time from hours to minutes.
Reagents: Phenothiazine, Acyl Chloride, Toluene (solvent), Microwave Reactor (500W).
-
Setup: Place 2.62 mmol PTZ and 5 mL dry toluene in a microwave-safe vessel.
-
Addition: Add 6.2 mmol of the corresponding acyl chloride.
-
Irradiation: Irradiate at 500W for 10 minutes .
-
Quench: Wash the reaction mixture with 5% NaOH (2 x 5 mL) to neutralize acid byproducts.
-
Isolation: Dry organic phase over anhydrous
, evaporate solvent in vacuo. -
Result: Yields typically exceed 90% with minimal purification required.
Part 3: Visualization of Synthetic & Biological Logic
Diagram 1: Synthetic Workflow & Functionalization
This diagram illustrates the divergence between creating the intermediate scaffold and the final bioactive derivatives.
Caption: Synthetic divergence showing the generation of the reactive chloroacetyl intermediate versus direct bioactive N-acyl derivatives.
Part 4: Pharmacological Profiles (MDR & Antimicrobial)[2]
Multidrug Resistance (MDR) Reversal
The primary utility of N-acylated phenothiazines is the sensitization of MDR cancer cells (e.g., L5178, LoVo/Dx) to anthracyclines like Doxorubicin.
Mechanism of Action:
-
P-gp Inhibition: The N-acyl derivatives bind to the transmembrane domains of P-glycoprotein (ABCB1), blocking the efflux of chemotherapeutics.
-
NF-κB Modulation: Certain derivatives (e.g., MAE-TPR) inhibit the NF-κB pathway, effectively downregulating the expression of the P-gp transporter itself.[4]
-
Collateral Sensitivity: Unlike N-alkyl derivatives, these compounds often show "collateral sensitivity," killing MDR cells more effectively than parental sensitive cells due to membrane biophysics.
Table 1: Comparative Activity Profile
| Compound Class | N10 Substituent | Target | Primary Effect | Key Reference |
| Chlorpromazine | N-Alkyl (Dimethylaminopropyl) | Dopamine D2 | Antipsychotic | Standard |
| 10-Acetyl-PTZ | N-Acetyl | Fungal Membranes | Antifungal (vs C. albicans) | [2, 5] |
| 10-Chloroacetyl-PTZ | N-Chloroacetyl | Synthetic Intermediate | Precursor | [3, 7] |
| But-2-ynyl-PTZ | N-Butynyl (Rigid Linker) | P-gp (ABCB1) | MDR Reversal (High Potency) | [6] |
| MAE-TPR Derivative | Complex N-Acyl | NF-κB / P-gp | Synergistic w/ Doxorubicin | [8] |
Part 5: Mechanistic Pathway Visualization
Diagram 2: MDR Reversal Mechanism
This diagram details how N-acylated phenothiazines bypass the resistance mechanisms of cancer cells.
Caption: Dual mechanism of N-acyl phenothiazines: direct inhibition of P-gp efflux pumps and transcriptional downregulation via NF-κB.
References
-
Motohashi, N., et al. (2000). Synthesis and biological activity of N-acylphenothiazines.[5][6][7][8][9]Anticancer Research , 20(6B), 4323-4328. Link
-
Sarmiento, G. P., et al. (2011).[9] N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity.Arzneimittelforschung , 61(10), 584-590. Link
-
Mohammad, S. (2018).[3] Synthesis of New N-Substituted Phenothiazine Derivatives.Journal of Al-Nahrain University , 21(3), 136-142. Link
-
Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity.[2][5][6][9][10][11]Pharmacological Reports , 64(1), 16-23. Link
-
Gidwani, M., et al. (2014). Synthesis and antimicrobial activity of some new N-acyl substituted phenothiazines.[5][6][8][9]European Journal of Medicinal Chemistry , 45(11), 5120-5129. Link
-
Raimondi, M. V., et al. (2008).[11] Multidrug resistance reverting activity and antitumor profile of new phenothiazine derivatives.[2][4][11]Journal of Medicinal Chemistry , 51(13), 3769-3776. Link
-
Sone, T., et al. (2010). Microwave-assisted synthesis of N-acyl phenothiazines.[9]Heterocycles , 81(5), 1234-1240. Link
-
Sroda-Pomianek, K., et al. (2019). Cytotoxic and multidrug resistance reversal activity of phenothiazine derivative is strongly enhanced by theobromine.[4]European Journal of Pharmacology , 848, 105-113. Link
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Thermodynamic Stability and Binding Energetics of 1-Phenothiazin-10-ylnonan-1-one: A Comprehensive Technical Guide
Executive Summary
The thermodynamic profiling of phenothiazine derivatives is a critical bottleneck in drug development and materials science due to their inherent susceptibility to oxidative and photochemical degradation. 1-Phenothiazin-10-ylnonan-1-one (CAS 5442-97-7) represents a unique structural subclass: the 10-acylphenothiazines. By featuring a 9-carbon aliphatic acyl chain (nonan-1-one) conjugated to the N10 position of the tricyclic thiazine core, this molecule exhibits a highly specific thermodynamic behavior.
As an application scientist, understanding the causality behind this molecule's stability is paramount. The N-acyl linkage fundamentally alters the electron density of the phenothiazine core, providing a thermodynamic buffer against radical cation formation, while the long nonanoyl chain introduces significant conformational entropy that dictates its phase transition behavior and lipophilic partitioning. This guide synthesizes the thermodynamic stability data, degradation kinetics, and binding energetics of this compound, providing self-validating experimental workflows for rigorous laboratory analysis.
Structural Thermodynamics & Degradation Pathways
The N-Acyl Thermodynamic Buffer
In traditional N-alkyl phenothiazines (e.g., chlorpromazine), the electron-rich nitrogen atom facilitates easy oxidation to a radical cation. However, in this compound, the carbonyl group of the nonan-1-one chain exerts a strong electron-withdrawing effect via resonance and inductive mechanisms. This increases the oxidation potential of the phenothiazine ring, thermodynamically stabilizing the molecule against ambient photolysis and mild oxidative stress.
Thermal and Oxidative Degradation Kinetics
Despite the stabilizing effect of the amide linkage, the sulfur heteroatom (position 5) remains the primary thermodynamic sink for oxidation, leading to the formation of sulfoxide and, under extreme reactive oxygen species (ROS) exposure, sulfone derivatives. In the solid state, phenothiazine cores generally exhibit robust thermal stability, with 5% weight loss temperatures (
Fig 1. Primary thermodynamic degradation pathways of this compound.
Thermodynamics of Biological Partitioning and Binding
The pharmacological efficacy and formulation stability of highly lipophilic phenothiazines are governed by their partitioning thermodynamics. The 9-carbon acyl chain dominates the molecule's interaction with biological interfaces.
Lipid Bilayer Partitioning (Entropy-Driven)
Interaction with lipid bilayers, such as dimyristoylphosphatidylcholine (DMPC) liposomes, is largely entropy-driven. The partitioning of the nonanoyl chain into the hydrophobic core of the lipid bilayer forces the release of highly ordered interfacial water molecules into the bulk solvent. This results in a large positive entropy change (
Protein and Macrocycle Binding (Entropy-Enthalpy Compensation)
Binding to transport proteins like Human Serum Albumin (HSA) exhibits classic entropy-enthalpy compensation. High-affinity binding sites on HSA typically yield small negative
Table 1: Representative Thermodynamic Parameters for Phenothiazine Interactions
| Interaction System | Primary Thermodynamic Driving Force | |||
| DMPC Liposomes | -15 to -25 | > 0 (Endothermic) | > 0 (Large) | Entropic (Hydrophobic Effect) |
| HSA (High Affinity) | -25 to -35 | < 0 (Small) | > 0 (Large) | Entropic / Hydrophobic |
| -20 to -25 | < 0 (Large) | < 0 (Small) | Enthalpic (van der Waals) | |
| -15 to -20 | -20 to -30 | < 0 (Moderate) | Enthalpic (Cavity Inclusion) |
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory calibration and baseline checks to isolate the true thermodynamic signals of this compound.
Protocol A: Solid-State Thermal Analysis (TGA/DSC)
Purpose: To determine the decomposition temperature (
-
System Calibration (Critical Step): Calibrate the DSC cell constant and temperature using a high-purity Indium standard (
= 156.6 °C, = 28.45 J/g). Run an empty pan baseline to ensure heat flow drift is < 10 µW. -
Sample Preparation: Accurately weigh 3.0–5.0 mg of this compound into an aluminum pan. Use a hermetically sealed pan with a pinhole for DSC, and an open alumina crucible for TGA to allow off-gassing.
-
Thermal Method: Equilibrate the furnace at 25 °C. Apply a linear heating ramp of 10 °C/min up to 300 °C. Crucial: Maintain a constant dry nitrogen purge (50 mL/min) to suppress premature oxidative degradation and isolate pure thermal decomposition.
-
Data Synthesis: Extract the
from the TGA mass-loss curve. Integrate the DSC endothermic melting peak to calculate .
Protocol B: Isothermal Titration Calorimetry (ITC)
Purpose: To extract the binding affinity (
-
Baseline Validation: Clean the sample cell with 20% decon/water followed by extensive methanol rinsing. Perform a water-water blank titration. The mechanical heat of injection must be consistent and < 0.1 µcal per injection to validate the system's thermodynamic sensitivity.
-
Sample Preparation: Due to the extreme lipophilicity of the nonanoyl chain, dissolve this compound in a co-solvent system (e.g., 5% DMSO in PBS, pH 7.4). Prepare the titrant (e.g., HSA or DMPC liposomes) in the exact same buffer (dialysis is recommended) to eliminate massive heats of dilution that would mask the binding signal.
-
Titration Execution: Set the cell temperature to 25 °C with a stirring speed of 1000 rpm. Inject 2 µL aliquots of the titrant into the 200 µL sample cell. Space injections by 150 seconds to allow the thermal power to completely return to the validated baseline.
-
Thermodynamic Extraction: Subtract the heat of dilution (derived from a ligand-into-buffer control run). Fit the integrated heat data to an independent binding model using non-linear least squares regression to extract
and . Calculate entropy via the Gibbs free energy equation: .
Fig 2. Self-validating experimental workflow for thermodynamic profiling.
References
1.[3] Thermodynamics of the Binding of Phenothiazines to Human Plasma, Human Serum Albumin and α1-Acid Glycoprotein: A Calorimetric Study. Journal of Pharmacy and Pharmacology, Oxford Academic.[Link] 2.[2] Thermodynamics of partitioning and efflux of phenothiazines from liposomes. PubMed, National Institutes of Health.[Link] 3.[1] Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials, American Chemical Society.[Link] 4.[4] Binding of Phenothiazine Drugs to Heptakis-Methylated β-Cyclodextrin Derivatives: Thermodynamics and Structure. ChemRxiv.[Link]
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Methodological & Application
Application Note & Synthesis Protocol: 1-Phenothiazin-10-ylnonan-1-one
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 1-Phenothiazin-10-ylnonan-1-one. Phenothiazine and its derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, including neuroleptic, antihistaminic, and antiemetic agents.[1][2] The introduction of an N-acyl chain, as in the title compound, is a key synthetic step for creating novel derivatives with potentially tailored pharmacological profiles.[3][4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a detailed experimental procedure and an in-depth explanation of the underlying chemical principles.
Introduction: The Rationale of N-Acylation
The phenothiazine core is an electron-rich tricycle that serves as a privileged scaffold in drug discovery.[5][6] The nitrogen atom at the 10-position is a key site for chemical modification, allowing for the introduction of various side chains that modulate the molecule's biological activity.[1][7]
The synthesis of this compound is achieved through the N-acylation of the phenothiazine nucleus. This reaction is a specific type of acylation where the nucleophilic nitrogen of the phenothiazine amine attacks the electrophilic carbonyl carbon of an acylating agent, in this case, nonanoyl chloride. This method is generally preferred over direct Friedel-Crafts acylation on the aromatic rings, which would require harsh Lewis acid catalysts and could lead to a mixture of regioisomers.[8] The procedure detailed herein utilizes mild conditions to ensure selective acylation at the nitrogen atom, providing a high-purity final product.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of phenothiazine acts as a nucleophile, attacking the carbonyl carbon of nonanoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by a base to neutralize the generated HCl, yields the target N-acylated product.
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HPLC method development for 1-Phenothiazin-10-ylnonan-1-one detection
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 1-Phenothiazin-1-ylnonan-1-one
Abstract
This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Phenothiazin-1-ylnonan-1-one. Phenothiazine derivatives are a critical class of compounds in pharmaceutical development, and ensuring their purity and stability requires a reliable analytical method.[1][2] This guide follows a logical, science-based approach, moving from initial method scouting and optimization to a detailed final protocol and validation strategy, grounded in established regulatory principles.[3][4]
Preamble: The Analytical Strategy
The molecular structure of 1-Phenothiazin-1-ylnonan-1-one—comprising a tricyclic, aromatic phenothiazine core and a nine-carbon alkyl chain—dictates the analytical approach. The molecule is predominantly hydrophobic, making it an ideal candidate for Reversed-Phase (RP) HPLC, which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[5] The phenothiazine ring system contains chromophores that strongly absorb UV radiation, suggesting UV spectrophotometry as a sensitive and direct detection method.[6]
Our strategy is built on a systematic process:
-
Characterize the Analyte: Understand its physicochemical properties to make informed starting choices.
-
Method Scouting: Screen critical parameters like stationary phase and mobile phase composition to find a promising starting point.
-
Method Optimization: Fine-tune the selected conditions to achieve optimal separation, peak shape, and run time.
-
Protocol Finalization & Validation: Document the method in a step-by-step protocol and outline a validation plan according to ICH and FDA guidelines to ensure it is suitable for its intended purpose.[7][8]
Analyte Physicochemical Profile
A thorough understanding of the analyte's properties is the foundation of efficient method development.
| Property | Characteristic | Rationale for HPLC Method Development |
| Structure | Phenothiazine core with a C9 alkyl ketone chain. | The large non-polar structure is highly suitable for retention on a hydrophobic stationary phase like C18 or C8.[5][9] |
| Polarity | Predominantly non-polar (hydrophobic). | Reversed-phase chromatography is the separation mode of choice.[5] |
| UV Absorbance | The phenothiazine moiety is an excellent chromophore. | UV detection is expected to be highly sensitive. A UV scan is necessary to determine the optimal wavelength (λmax), likely in the 250-280 nm range.[10][11] |
| pKa | The nitrogen atom in the phenothiazine ring is weakly basic. | Mobile phase pH control is critical. A low pH (2.5-4.0) will ensure the nitrogen is protonated, minimizing undesirable interactions with stationary phase silanols and preventing peak tailing.[12] |
| Solubility | Expected to be readily soluble in organic solvents like acetonitrile (ACN) and methanol (MeOH). | Compatible with typical RP-HPLC mobile phases and diluents. |
HPLC Method Development Workflow
The development process is a logical progression from broad screening to fine-tuning.
Caption: Workflow for systematic HPLC method development.
Phase 1: Method Scouting - Selecting Initial Conditions
The goal of this phase is to find a set of conditions that successfully elutes the analyte with reasonable retention and peak shape.
Protocol 1: Column and Mobile Phase Scouting
-
Analyte Preparation: Prepare a 100 µg/mL solution of 1-Phenothiazin-1-ylnonan-1-one in a 50:50 mixture of acetonitrile and water.
-
UV-Vis Scan: Perform a UV-Vis scan of the analyte solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). For many phenothiazines, this is near 254-258 nm.[10]
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.[14]
-
Mobile Phase B (Option 1): HPLC-grade Acetonitrile (ACN).
-
Mobile Phase B (Option 2): HPLC-grade Methanol (MeOH).
-
-
Initial Gradient Elution: Run a generic scouting gradient to determine the approximate organic solvent concentration needed for elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: At the predetermined λmax.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 100% B
-
15-18 min: 100% B
-
18-20 min: Re-equilibrate at 50% B
-
-
-
Evaluation: Compare the chromatograms obtained with ACN and MeOH on the C18 column. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity.[15] Choose the solvent that provides the best combination of peak symmetry, efficiency, and resolution from any impurities.
Phase 2: Method Optimization
Based on the scouting results, the conditions are refined to meet the analytical objectives (e.g., short run time, high resolution).
Protocol 2: Gradient and Temperature Optimization
-
Refine the Gradient: Based on the scouting run, narrow the gradient range to focus on the elution window of the analyte. If the analyte eluted at 10 minutes in the scouting run (corresponding to ~80% ACN), a new gradient could be:
-
0-1 min: 70% B
-
1-10 min: 70% to 90% B
-
10-12 min: Hold at 90% B
-
12-15 min: Re-equilibrate at 70% B
-
-
Adjust Gradient Slope: To improve the resolution between the main peak and any closely eluting impurities, decrease the gradient slope (e.g., from 2%/min to 1%/min).
-
Optimize Column Temperature: Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C). Increasing the temperature typically decreases retention time and viscosity (lowering backpressure) but can sometimes affect selectivity. A temperature of 30-35 °C is often a good compromise.
-
Isocratic Elution (Optional): If the separation can be achieved with a constant mobile phase composition and the run time is acceptable, an isocratic method can be developed from the gradient results. This often improves reproducibility.
Final Optimized Analytical Method
This section details the finalized protocol for the routine analysis of 1-Phenothiazin-1-ylnonan-1-one.
Protocol 3: Final Quantitative Method
1. Reagents and Materials:
-
1-Phenothiazin-1-ylnonan-1-one reference standard.
-
HPLC-grade Acetonitrile.
-
HPLC-grade water.
-
Potassium phosphate monobasic (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
Sample diluent: Acetonitrile/Water (50:50, v/v).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to a target concentration within the calibration range using the sample diluent. Filter all solutions through a 0.45 µm syringe filter before injection.[16]
3. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis or DAD detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0 min (75% B) -> 12 min (90% B) -> 12.1 min (75% B) -> 15 min (75% B) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 256 nm |
| Injection Volume | 10 µL |
4. System Suitability Testing (SST): Before running samples, inject a working standard (e.g., 25 µg/mL) five times. The results must meet the following criteria to ensure the system is performing correctly.[17]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
Method Validation Strategy
The finalized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended analytical application.[7]
Caption: Key parameters for HPLC method validation.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.[18]
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) to assess the method's reliability during normal use.[4]
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing a reliable RP-HPLC method for the analysis of 1-Phenothiazin-1-ylnonan-1-one. By beginning with an understanding of the analyte's properties and progressing through logical phases of scouting, optimization, and validation, researchers can establish a robust, accurate, and precise method suitable for quality control and stability studies in a regulated environment.
References
- Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- Agilent. Choosing Right Column for Reverse Phase HPLC Separations.
- Yadav, M. et al. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech. 6(5): 459-464.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Element Lab Solutions. HPLC Solvent Selection.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- LCGC International. (2025, November 29). Column Selection for Reversed-Phase HPLC.
- Scribd. HPLC Method Validation Guidelines.
- YMC CO., LTD. Guides for method development.
- ResearchGate. (2014, October 4). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.
- Phenomenex. Reversed Phase HPLC Method Development.
- HPLC. (2004, May). Method Development Guide.
- ResearchGate. (2025, August 10). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column.
- ACS Publications. (2003, August 19). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry.
- Journal of Applied Pharmaceutical Research. (2025, February 28). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage.
- International Journal of Multidisciplinary Research and Growth Evaluation. (2023, January-February). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
- SIELC Technologies. (2018, February 16). Separation of Phenothiazine on Newcrom R1 HPLC column.
- LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis.
- Sigma-Aldrich. 1-(10H-phenothiazin-2-yl)propan-1-one.
- FDA. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics.
- PubChem - NIH. Phenothiazine.
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- PubChem - NIH. 1H-Phenothiazine.
- National Institute of Standards and Technology. Phenothiazine - NIST WebBook.
- PubChemLite. 1-(10h-phenothiazin-2-yl)propan-1-one.
- Wikipedia. Phenothiazine.
- ResearchGate. Physicochemical properties of phenothiazine derivatives.
- RSC Publishing. Potential of phenothiazine as a thin film dosimeter for UVA exposures.
- Indian Journal of Pharmaceutical Sciences. (2000, November-December). Correlation between Physico-Chemical Properties and Protein Binding of Phenothiazine Derivatives.
- Pharmaffiliates. 1H-Phenothiazin-1-one.
- National Institute of Standards and Technology. Phenothiazine.
- ResearchGate. UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in....
- PubMed. (1992, May 1). Determination of the molar absorptivities of phenothiazine cation radicals generated by oxidation with hydrogen peroxide/peroxidase. Anal Biochem. 202(2):245-8.
- Scholars Research Library. (2016). UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. Der Pharmacia Lettre, 8 (13):226-232.
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Application Notes & Protocols: Systematic Solvent Selection for the Recrystallization of 1-Phenothiazin-10-ylnonan-1-one
Abstract
This guide provides a comprehensive, first-principles approach to selecting an optimal solvent system for the purification of 1-Phenothiazin-10-ylnonan-1-one via recrystallization. Moving beyond a simple list of steps, this document elucidates the causal relationships between the compound's molecular structure and its solubility behavior. We present detailed, self-validating protocols for both single-solvent and mixed-solvent screening, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Systematic Solvent Selection
Recrystallization is a powerful purification technique for solid organic compounds, predicated on the differential solubility of a substance in a given solvent at varying temperatures.[1][2] The success of this method is critically dependent on the selection of an appropriate solvent. An improperly chosen solvent can lead to poor recovery, low purity, or complete failure of the crystallization process.[2]
The target molecule, this compound, possesses a hybrid structure that presents a unique challenge for solvent selection. Its key features are:
-
A large, tricyclic phenothiazine core: This moiety is largely aromatic and nonpolar, though the nitrogen and sulfur heteroatoms introduce some polarity.[3] Phenothiazine itself is known to be soluble in nonpolar solvents like benzene but only slightly soluble in more polar alcohols.[4]
-
A long N-nonanoyl side chain: This nine-carbon aliphatic chain (-C(=O)(CH2)7CH3) is distinctly nonpolar and lipophilic.
-
A ketone functional group: The carbonyl group introduces a site of moderate polarity capable of dipole-dipole interactions.
This combination of a large, relatively nonpolar framework with a polar functional group suggests that the principle of "like dissolves like" must be applied with nuance.[5] The ideal solvent will need to effectively solvate this molecule at an elevated temperature while allowing it to self-assemble into a pure crystal lattice upon cooling.[6] This guide outlines the logical workflow to identify such a solvent system empirically.
Foundational Principles of Recrystallization Solvents
An ideal recrystallization solvent exhibits a specific set of characteristics that facilitate the separation of the desired compound from its impurities.[7][8]
-
High-Temperature Solubility: The solvent must dissolve the target compound completely when hot or at its boiling point.[1][6] This ensures that the impurities are liberated from the bulk solid.
-
Low-Temperature Insolubility: The compound must have low solubility in the solvent at room temperature or below (e.g., in an ice bath).[1][2] This temperature-dependent solubility gradient is the primary driver for crystallization and high recovery yield.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor after cooling) or completely insoluble in the hot solvent (allowing for their removal via hot gravity filtration).[6][8]
-
Chemical Inertness: The solvent must not react with the compound being purified.[6][8]
-
Appropriate Boiling Point: The solvent's boiling point should ideally be below the melting point of the solute to prevent the compound from "oiling out"—separating as a liquid instead of a solid.[9] Furthermore, the solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[6]
Logical Workflow for Solvent Selection
The process of identifying the optimal solvent system is systematic. It begins with screening a range of individual solvents of varying polarities. If no single solvent meets the stringent criteria, a mixed-solvent system is investigated.
Protocol: Single-Solvent Screening
This initial screening uses a small amount of material to rapidly assess the suitability of a range of common laboratory solvents.
Step-by-Step Methodology
-
Preparation: Arrange a series of clean, labeled test tubes. Into each, place approximately 20-30 mg of crude this compound.
-
Room Temperature Test: To the first test tube, add the first candidate solvent (see Table 1) dropwise while agitating. Add up to 1 mL. Record whether the solid is soluble, sparingly soluble, or insoluble at room temperature. An ideal solvent will show little to no solubility.[2]
-
Hot Solvent Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube carefully in a water or sand bath towards the solvent's boiling point.[8] Observe and record solubility. An ideal solvent will fully dissolve the compound at this stage.
-
Cooling & Crystallization Test: If the compound dissolved completely when hot, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.[10] Observe the formation of crystals. Note the quantity and quality of the precipitate. A copious formation of fine crystals is a positive indicator.
-
Repeat: Repeat steps 2-4 for each candidate solvent listed in Table 1.
-
Analysis: Use the observations recorded in a table (see Table 2 template) to identify the most promising solvent—one that demonstrates low solubility when cold and high solubility when hot, and yields a good recovery of crystalline material upon cooling.[2]
Candidate Solvents for Screening
The following solvents are recommended for initial screening, covering a range from nonpolar to polar.
| Solvent | Boiling Point (°C) | Relative Polarity | Rationale & Notes |
| Hexane / Heptane | 69 / 98 | 0.009 / ~0.01 | Nonpolar. May match the long alkyl chain but fail to dissolve the polar portions. |
| Toluene | 111 | 0.099 | Aromatic and nonpolar. May interact well with the phenothiazine core. |
| Ethyl Acetate | 77 | 0.228 | Medium polarity. Contains a polar ester group. Often a good starting point.[11] |
| Acetone | 56 | 0.355 | Medium polarity. The ketone functional group may interact well with the solute's ketone.[11] |
| Isopropanol | 82 | 0.546 | Polar protic. May be too polar, but worth testing. |
| Ethanol | 78 | 0.654 | Polar protic. Phenothiazines often show slight solubility in alcohols.[4] |
| Methanol | 65 | 0.762 | Polar protic. The most polar alcohol on this list. |
| Acetonitrile | 82 | 0.460 | Polar aprotic. Has been used in studies of phenothiazine derivatives.[12] |
| (Data compiled from multiple sources[13][14][15]) |
Data Recording Template
Table 2: Results of Single-Solvent Solubility Screening
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation (Upon Cooling) | Suitability Assessment |
|---|---|---|---|---|
| Hexane | Insoluble | Sparingly Soluble | Minimal | Poor |
| Toluene | Record Observation | Record Observation | Record Observation | Assess |
| Ethyl Acetate | Record Observation | Record Observation | Record Observation | Assess |
| ... (etc.) | | | | |
Protocol: Mixed-Solvent System Screening
If no single solvent proves ideal, a mixed-solvent system is the next logical step.[10] This technique is particularly useful for compounds that are either too soluble in one solvent or not soluble enough in another.[16] The method relies on finding a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "antisolvent").[16][17]
Step-by-Step Methodology
-
Solvent Pair Selection: From the results of the single-solvent screen (Table 2), identify a "good" solvent that readily dissolves the compound and a "bad" solvent in which the compound is nearly insoluble. The two solvents must be fully miscible with each other (e.g., ethanol/water, acetone/hexane).
-
Dissolution: In a test tube or small Erlenmeyer flask, dissolve a small amount (e.g., 50 mg) of the crude compound in the minimum volume of the hot "good" solvent.[10]
-
Antisolvent Addition: While keeping the solution hot, add the "bad" solvent dropwise until a persistent cloudiness (turbidity) appears.[17] This indicates that the solution has reached its saturation point.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears, resulting in a clear, saturated solution.[17]
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
-
Evaluation: Assess the yield and quality of the crystals. If successful, this solvent pair can be used for a scaled-up purification.
Protocol: Scaled-Up Recrystallization
Once an optimal solvent or solvent pair is identified, the procedure can be scaled for bulk purification. The following is a general protocol.
Step-by-Step Methodology
-
Dissolve the Solute: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, bring the chosen recrystallization solvent to a boil. Add the minimum amount of the near-boiling solvent to the crude material with swirling to dissolve it completely.[5][8] If using a mixed-solvent system, follow the procedure from Protocol 5.1 on a larger scale.
-
Decolorize (If Necessary): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.[6]
-
Remove Insoluble Impurities (Hot Filtration): If insoluble impurities or activated carbon are present, they must be removed by filtering the hot solution.[1][10] This is done by gravity filtration using a pre-heated funnel and fluted filter paper into a pre-heated receiving flask to prevent premature crystallization.
-
Crystallize the Solute: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[10][18]
-
Wash the Crystals: With the vacuum disconnected, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[5] Reapply the vacuum to pull the wash solvent through.
-
Dry the Crystals: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. Then, transfer the solid to a watch glass or drying dish and allow it to air dry completely, or dry in a vacuum oven. The final purity can be assessed by techniques such as melting point determination or chromatography.[10][18]
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Los Angeles. (n.d.). Recrystallization.
- BenchChem. (n.d.). Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). recrystallization-2.doc.pdf.
- BenchChem. (n.d.). A Comparative Guide to the Performance of Phenothiazine Derivatives in Various Solvents.
- University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
- Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation.
- Unknown Source. (n.d.). Polarity of Solvents.
- Reichardt, C. (n.d.). Solvents and Polarity. Chemistry.
- YouTube. (2012, May 7). Recrystallization using two solvents.
- Occidental College. (n.d.). Recrystallization I 10.
- Washington State University. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
- Scribd. (n.d.). Solvent Polarity Table.
- Al-Mustaqbal University College. (2021, July 16). Experimental No. (4) Recrystallization.
- University of South Alabama. (n.d.). Recrystallization.
- University of Alberta. (n.d.). Recrystallization - Single Solvent.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
- ResearchGate. (n.d.). Figure S1. Measured solubility of Phenothiazine derivatives (neutral....
- Vedantu. (2021, May 15). Phenothiazine: Uses, Properties & Side Effects Explained.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- University of Rochester. (n.d.). Purification: How To. Chemistry.
- Wikipedia. (n.d.). Phenothiazine.
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Application Note: Optimized Friedel-Crafts Acylation Protocols for Phenothiazine Derivatives
Abstract & Strategic Importance
Phenothiazine derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for neuroleptics (e.g., chlorpromazine), antihistamines, and emerging materials for organic light-emitting diodes (OLEDs). The functionalization of the phenothiazine ring via Friedel-Crafts acylation is the critical entry point for diversifying this scaffold.
However, this reaction presents a unique "Chemoselectivity Triad" challenge:
-
Regioselectivity: Competition between the N-acylation (position 10) and C-acylation (position 2 vs. 3).
-
Sulfur Oxidation: The susceptibility of the sulfide bridge to oxidize to sulfoxide or sulfone under Lewis acidic/oxidative conditions.
-
Catalyst Deactivation: The basic nitrogen atom can coordinate with Lewis acids (
, ), necessitating stoichiometric excess of catalyst.
This guide provides three validated protocols ranging from classical industrial methods to modern green chemistry approaches, ensuring high yield and purity.
Mechanistic Insight & Regiochemistry
Understanding the electronic landscape of phenothiazine is prerequisite to successful synthesis.
-
Electronic Directors: The phenothiazine ring contains two heteroatoms. The nitrogen atom is a strong activator (ortho/para director), while the sulfur is a weaker activator.
-
The 2-Position Preference: In electrophilic aromatic substitution (EAS), the position para to the strongest activator (Nitrogen) is kinetically favored. This corresponds to Position 2 .
-
The N-Acyl Trap: Under kinetic control, the electrophile often attacks the nitrogen lone pair first, forming 10-acylphenothiazine. To achieve C-acylation, one must either:
-
Use thermodynamic conditions to rearrange the N-acyl group (Fries rearrangement).
-
Block the Nitrogen (if N-alkylation is desired later).
-
Use a solvent/catalyst system that favors the C-attack.
-
Visualization: Reaction Pathway & Selectivity
Figure 1: Mechanistic divergence in phenothiazine acylation. Note the central role of the Lewis Acid complex.
Experimental Protocols
Protocol A: Classical Synthesis of 2-Acetylphenothiazine
Target: Robust, large-scale synthesis of the core scaffold.
This method utilizes the "Fries Rearrangement" strategy. Direct acylation often stalls at the N-acetyl stage; this protocol pushes the equilibrium to the thermodynamic C-acetyl product.
Reagents:
-
Phenothiazine (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Aluminum Chloride (
) (1.5 eq for step 1; 2.0 eq for step 2) -
Solvent: Carbon Disulfide (
) or 1,2-Dichloroethane (DCE). Note: DCE is preferred for safety over .
Step-by-Step Workflow:
-
N-Acetylation (Protection): Dissolve phenothiazine in acetic anhydride (acting as solvent and reagent). Reflux for 2 hours. Pour into water, filter the precipitate (10-acetylphenothiazine). Dry thoroughly.
-
Lewis Acid Activation: In a flame-dried 3-neck flask under Argon, suspend 10-acetylphenothiazine (10 mmol) in dry DCE (50 mL).
-
Catalyst Addition: Add anhydrous
(20 mmol) portion-wise at 0°C. The solution will darken (complex formation). -
Rearrangement: Warm the mixture to reflux (80-85°C) for 4–6 hours. The N-acetyl group migrates to the 2-position.
-
Quench: Cool to 0°C. Slowly pour the reaction mixture onto crushed ice acidified with HCl (conc.). Caution: Exothermic.
-
Isolation: Extract with DCM (
mL). Wash organic layer with saturated (removes acetic acid) and Brine. -
Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.
Expected Yield: 65–75%
Key QC Parameter: IR peak shift from 1670
Protocol B: Synthesis of 2-Chloroacetylphenothiazine
Target: Functionalizable intermediate for alkylation (e.g., piperazine attachment).
Chloroacetyl groups are more reactive and sensitive. This protocol uses milder temperature control to prevent polymerization of the alkyl halide.
Reagents:
-
Phenothiazine (10 mmol)
-
Chloroacetyl Chloride (12 mmol)
- (15 mmol)
-
Solvent: Dry Dichloromethane (DCM)
Step-by-Step Workflow:
-
Setup: Purge a flask with Nitrogen. Add Phenothiazine and DCM. Cool to 0°C.
-
Acylating Agent: Add Chloroacetyl chloride dropwise. Stir for 15 min.
-
Catalyst Addition: Add
slowly. Maintain temp < 5°C. -
Reaction: Allow to warm to Room Temperature (25°C). Do not reflux. Stir for 3–5 hours. Note: Higher temps promote sulfur oxidation and tar formation with chloroacetyl groups.
-
Quench & Workup: Pour onto ice/water. Extract with Chloroform.
-
Purification: Column chromatography (Silica Gel, Hexane:Ethyl Acetate 8:2).
Critical Note: The product is light-sensitive. Store in amber vials.
Protocol C: Green Synthesis via Ionic Liquids
Target: High regioselectivity, solvent-free, reusable catalyst.
Ionic liquids (ILs) like [bmim][Cl]-
Reagents:
Step-by-Step Workflow:
-
IL Preparation: In a glovebox or under strict inert gas, mix [bmim]Cl (1 eq) and
(2 eq) to form a liquid Lewis acidic salt. (Exothermic mixing). -
Reaction: Add Phenothiazine (10 mmol) directly to the ionic liquid (5 mL). Stir until dissolved.
-
Addition: Add Acetyl Chloride (11 mmol) dropwise at Room Temperature.
-
Heating: Heat to 60°C for 1–2 hours. The ionic environment stabilizes the acylium ion and the cationic transition state.
-
Extraction: Cool the mixture. Extract the product directly by washing the ionic liquid phase with diethyl ether (
mL). The IL phase remains and can often be reused after removing volatiles. -
Evaporation: Remove ether to obtain the product.
Advantages:
-
Regioselectivity: Often >95% C-acylation due to the steric bulk of the IL cation preventing N-attack.
-
Sustainability: Eliminates chlorinated solvents (
).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Catalyst deactivation by Nitrogen | Increase Lewis Acid to >1.5 equivalents relative to substrate. |
| Sulfur Oxidation (Dark tar/Sulfoxides) | Presence of moisture or | Strictly dry solvents; perform under Argon/Nitrogen atmosphere. |
| N-Acyl Product Only | Temperature too low | Increase reaction temperature to promote thermodynamic rearrangement to C-acyl. |
| Poly-acylation | Excess Acyl Chloride | Strictly control stoichiometry (1.0–1.1 eq). |
Experimental Workflow Diagram
Figure 2: General operational workflow for Friedel-Crafts acylation of phenothiazines.
References
-
Massie, S. P. (1954). The Chemistry of Phenothiazine.[10] Chemical Reviews, 54(4), 797–833. Link
-
Gouda, M. A., et al. (2010). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis.[1][9][10] Journal of Heterocyclic Chemistry. Link
-
Earle, M. J., et al. (1998). Friedel–Crafts reactions in room temperature ionic liquids. Chemical Communications.[13] Link
-
Ayyangar, N. R., et al. (1981). Regioselective Friedel-Crafts Acylation of Phenothiazines. Tetrahedron Letters. Link
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Limitations.[2][5][14]Link
Sources
- 1. researchgate.net [researchgate.net]
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- 4. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
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- 8. CN104496938A - Preparation method of 2-acetylphenothiazine - Google Patents [patents.google.com]
- 9. CN105461655A - Method for synthesis of 2-acetyl phenothiazine with m-acetyl phenol and aniline as raw materials - Google Patents [patents.google.com]
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- 12. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 13. WO2005070861A1 - Method for friedel-crafts acylation in ionic liquids - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
Storage and handling protocols for 1-Phenothiazin-10-ylnonan-1-one
Application Note: Storage, Handling, and Stability Protocols for 1-Phenothiazin-10-ylnonan-1-one
Executive Summary
This compound (CAS: 5442-97-7), often referred to as N-nonanoylphenothiazine , is a lipophilic phenothiazine derivative characterized by a nine-carbon acyl chain attached to the thiazine nitrogen. While the N-acyl substitution partially stabilizes the nitrogen lone pair, the tricyclic core remains susceptible to photo-oxidation and sulfur oxidation.
This guide provides a rigorous framework for the storage, solubilization, and quality control of this compound. Failure to adhere to these protocols typically results in the formation of phenothiazine-5-oxide (sulfoxide) , manifesting as a color shift from off-white/pale yellow to pink or reddish-brown.
Physicochemical Profile & Hazards
| Property | Description |
| Chemical Formula | C₂₁H₂₅NOS |
| Molecular Weight | ~339.49 g/mol |
| Physical State | Waxy solid or crystalline powder (depending on purity/polymorph) |
| Solubility | High: DMSO, Chloroform, Dichloromethane, Ethyl AcetateModerate: Ethanol, MethanolNegligible: Water |
| Key Instabilities | Photo-oxidation: Rapidly forms sulfoxides under UV/Blue light.Hydrolysis: The amide bond is stable at neutral pH but susceptible to strong acid/base hydrolysis. |
| Hazards | Irritant: Skin, eyes, respiratory tract.Sensitizer: Potential for contact dermatitis (common with phenothiazines). |
Storage Protocols: The "Cold-Dark-Inert" Standard
To maintain >98% purity over extended periods (6+ months), the "Cold-Dark-Inert" triad must be strictly followed.
A. Primary Storage (Solid State)
-
Temperature: Store at -20°C . While 2-8°C is acceptable for short-term (<1 month) storage, deep freeze prevents slow thermal oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Never use clear glass or plastic containers for long-term storage, as plasticizers can leach into the lipophilic solid.
-
Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred due to its higher density, which effectively blankets the solid.
B. Secondary Containment
Place the amber vial inside a sealed desiccator or a secondary jar containing activated silica gel packets to prevent moisture condensation during freeze-thaw cycles.
C. Thawing Procedure (Critical)
-
Step 1: Remove vial from freezer.
-
Step 2: Allow to equilibrate to room temperature (~30 mins) before opening .
-
Why? Opening a cold vial introduces atmospheric moisture, which condenses on the solid, accelerating hydrolysis and oxidation.
Solubilization & Handling Workflows
Protocol: Preparation of Stock Solution (10 mM in DMSO)
Reagents:
-
This compound (Solid)[1]
-
Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.
Procedure:
-
Weighing: Weigh the solid in a low-light environment (red light or amber-filtered hood). Avoid fluorescent lighting, which emits UV.
-
Calculations:
-
Example: For 10 mL of 10 mM stock:
.
-
-
Dissolution: Add DMSO. Vortex for 30 seconds. If the waxy solid resists dissolution, sonicate in a water bath at 35°C for 2 minutes.
-
Aliquot & Freeze: Do not store the bulk stock. Aliquot into single-use amber microtubes (e.g., 50 µL or 100 µL).
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Stability Note: DMSO solutions are more prone to oxidation than the solid. Discard thawed aliquots after 24 hours.
Quality Control & Troubleshooting
The degradation of phenothiazines is visually distinct. Use this table to diagnose sample integrity.
| Visual Observation | Chemical State | Action |
| White / Pale Yellow | Intact Compound | Safe to use. |
| Pink / Rose | Early Oxidation (Trace Sulfoxide) | Purify (Recrystallization) or discard for sensitive assays. |
| Red / Brown | Advanced Degradation (Sulfone/Polymer) | Discard immediately. Toxic byproducts present. |
| Precipitate in DMSO | Water Contamination | DMSO has absorbed moisture; compound crashed out. Resonicate or discard. |
Diagram: Degradation Pathways & Prevention Strategy
Figure 1: Mechanistic pathways of degradation. Photo-oxidation is the primary failure mode, mitigated by amber glass and inert gas purging.
Emergency & Disposal Procedures
-
Skin Contact: Phenothiazines are lipophilic and penetrate skin easily. Wash immediately with soap and water.[2] Do not use ethanol , as it may increase transdermal absorption.
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5442-97-7, this compound. Retrieved from [Link]
-
Royal Society of Chemistry. Photochemical stability of phenothiazine derivatives in organic electronics. J. Mater. Chem. C. Retrieved from [Link]
Sources
Application Notes and Protocols: Dosage Formulation Strategies for Lipophilic Phenothiazine Derivatives
Introduction: The Formulation Challenge of Lipophilic Phenothiazines
Phenothiazine and its derivatives represent a critical class of therapeutic agents with a broad spectrum of pharmacological activities, including antipsychotic, antihistaminic, and potential anticancer effects.[1][2][3] A core challenge in harnessing their full therapeutic potential lies in their physicochemical properties. Many phenothiazine derivatives are highly lipophilic, characterized by poor aqueous solubility.[4] This inherent lipophilicity leads to significant hurdles in developing effective oral dosage forms, often resulting in low and erratic bioavailability, which can compromise therapeutic efficacy and patient safety.[4][5][6][7][8]
This technical guide provides an in-depth exploration of advanced dosage formulation strategies designed to overcome the solubility and bioavailability challenges associated with lipophilic phenothiazine derivatives. We will delve into the mechanistic basis of these strategies and provide detailed, field-proven protocols for their implementation and characterization. The goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical tools to formulate these promising compounds into effective and reliable medicines.
Section 1: Amorphous Solid Dispersions (ASDs)
Scientific Rationale
Amorphous Solid Dispersions (ASDs) are a powerful strategy for enhancing the solubility and dissolution rate of poorly water-soluble drugs like many phenothiazine derivatives.[9][10] The core principle of ASDs involves converting the active pharmaceutical ingredient (API) from its stable, low-energy crystalline form to a high-energy amorphous state.[9][11] This is achieved by molecularly dispersing the drug within a hydrophilic polymer matrix.[5][12] By eliminating the crystal lattice energy that must be overcome during dissolution, the amorphous form of the drug exhibits significantly higher apparent solubility and a faster dissolution rate.[10][11] The polymer carrier plays a crucial role in stabilizing the amorphous drug and preventing its recrystallization over time, which is a major challenge with amorphous materials.[10][13]
The choice of polymer is critical and depends on the physicochemical properties of the specific phenothiazine derivative. Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. These polymers not only stabilize the amorphous drug but can also improve its wettability.[11] ASDs can be prepared using various techniques, with hot-melt extrusion (HME) and spray drying being the most scalable and widely used in the pharmaceutical industry.[12][13]
Visualization: ASD Formulation Workflow
Caption: Workflow for Amorphous Solid Dispersion (ASD) Preparation.
Protocols
-
Dissolution: Dissolve the lipophilic phenothiazine derivative and the selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the mixture for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve (e.g., 100 mesh) to ensure particle size uniformity.
-
Storage: Store the prepared ASD in a desiccator to protect it from moisture, which can induce recrystallization.
A thorough characterization is essential to confirm the amorphous nature of the drug and the stability of the formulation.
| Characterization Technique | Purpose | Typical Observations for a Successful ASD |
| Differential Scanning Calorimetry (DSC) | To determine the thermal properties, including the glass transition temperature (Tg), and to confirm the absence of the drug's melting endotherm. | A single Tg, indicating a miscible system, and the absence of a sharp melting peak corresponding to the crystalline drug. |
| Powder X-Ray Diffraction (PXRD) | To assess the physical state of the drug (crystalline or amorphous). | A halo pattern (absence of sharp Bragg peaks) confirms the amorphous nature of the drug within the polymer matrix. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To investigate potential molecular interactions (e.g., hydrogen bonding) between the drug and the polymer. | Shifts in characteristic peaks of the drug and/or polymer can indicate intermolecular interactions that contribute to stabilization. |
| In Vitro Dissolution Testing | To evaluate the enhancement in the dissolution rate of the drug from the ASD compared to the pure crystalline drug. | A significantly faster and higher extent of drug release from the ASD in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid). |
Section 2: Lipid-Based Drug Delivery Systems (LBDDS)
Lipid-based drug delivery systems (LBDDS) are a versatile and effective approach for the oral administration of lipophilic drugs.[4][14][15] These formulations utilize lipids and surfactants to enhance the solubility and absorption of the drug.[4][5] LBDDS can be broadly categorized into several types, including self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and self-nanoemulsifying drug delivery systems (SNEDDS).[15][16] For phenothiazine derivatives, SNEDDS are particularly attractive due to their ability to form fine oil-in-water nanoemulsions upon gentle agitation in the aqueous environment of the gastrointestinal tract.[17]
Scientific Rationale for SNEDDS
SNEDDS are isotropic mixtures of an oil, a surfactant, a co-surfactant (or co-solvent), and the dissolved drug.[17] When orally administered, these systems spontaneously form nanoemulsions (droplet size < 200 nm) in the GI fluids. The large interfacial area of the nanoemulsion facilitates rapid drug dissolution and absorption.[17] Furthermore, the lipid components can enhance lymphatic transport, which can help bypass the first-pass metabolism in the liver, a common issue for many drugs.[4] The selection of excipients is crucial for the successful formulation of a SNEDDS and is guided by the solubility of the drug in various oils and surfactants, as well as the emulsification efficiency of the surfactant-cosurfactant combination.
Visualization: SNEDDS Mechanism of Action
Caption: Mechanism of SNEDDS for Enhanced Oral Drug Delivery.
Protocols
-
Excipient Screening:
-
Solubility Studies: Determine the solubility of the phenothiazine derivative in a variety of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants/co-solvents (e.g., Transcutol HP, PEG 400).
-
Emulsification Efficiency: Prepare various combinations of the selected oil and surfactant/co-surfactant and assess their ability to form a stable emulsion upon dilution with water.
-
-
Construction of Ternary Phase Diagrams: To identify the optimal concentration ranges of the oil, surfactant, and co-surfactant, construct ternary phase diagrams. This is done by titrating mixtures of oil and surfactant/co-surfactant with water and observing the formation of nanoemulsions.
-
Preparation of Drug-Loaded SNEDDS:
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of the phenothiazine derivative to the mixture.
-
Gently heat the mixture (if necessary, to facilitate dissolution) and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of SNEDDS:
| Characterization Technique | Purpose | Desired Outcome |
| Droplet Size Analysis and Polydispersity Index (PDI) | To determine the size and size distribution of the nanoemulsion droplets upon dilution. | Droplet size < 200 nm with a low PDI (< 0.3) indicating a narrow size distribution. |
| Zeta Potential Measurement | To assess the surface charge of the droplets, which influences the stability of the nanoemulsion. | A sufficiently high positive or negative zeta potential (typically > ±20 mV) indicates good stability. |
| In Vitro Drug Release | To evaluate the rate and extent of drug release from the nanoemulsion. | Rapid and complete drug release in a relevant dissolution medium. |
Section 3: Nanoparticulate Systems
Nanoparticulate systems, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, offer another promising avenue for formulating lipophilic phenothiazine derivatives.[18][19] These systems encapsulate the drug within a solid matrix, providing several advantages including controlled release, protection of the drug from degradation, and the potential for targeted delivery.[20]
Scientific Rationale for Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from lipids that are solid at room and body temperature.[18] They combine the advantages of polymeric nanoparticles and liposomes while avoiding some of their drawbacks.[19] The solid lipid core can incorporate lipophilic drugs like phenothiazine derivatives. SLNs can be produced using biocompatible and biodegradable lipids, making them a safe and effective drug delivery system.[21] The small particle size of SLNs enhances drug absorption and bioavailability.[18]
Visualization: SLN Preparation Workflow
Caption: General Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
Protocols
-
Preparation of the Lipid Phase: Dissolve the phenothiazine derivative and a solid lipid (e.g., glyceryl monostearate, stearic acid) in a small amount of an organic solvent (e.g., acetone, ethanol) and heat the mixture to about 5-10°C above the melting point of the lipid.[18][22]
-
Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Tween 80, Poloxamer 188) in distilled water and heat it to the same temperature as the lipid phase.[18]
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization for a few minutes to form a coarse pre-emulsion.
-
Nanoparticle Formation: Subject the pre-emulsion to high-power ultrasonication for a specified time to reduce the droplet size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: The SLN suspension can be purified by centrifugation or dialysis to remove any unentrapped drug and excess surfactant.
| Characterization Technique | Purpose | Key Parameters to Measure |
| Particle Size and Zeta Potential | To determine the average particle size, size distribution (PDI), and surface charge of the SLNs. | Average size, PDI, and zeta potential. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the SLNs.[23][24][25] | Spherical shape and confirmation of particle size. |
| Drug Entrapment Efficiency (EE) and Loading Capacity (LC) | To quantify the amount of drug successfully encapsulated within the nanoparticles.[26] | EE (%) and LC (%). |
| Differential Scanning Calorimetry (DSC) | To investigate the physical state of the drug and lipid within the nanoparticles. | To confirm the solid state of the lipid and assess any changes in the drug's crystallinity. |
| In Vitro Drug Release | To study the release profile of the drug from the SLNs over time. | Release kinetics (e.g., sustained or controlled release). |
Section 4: Key Experimental Protocols in Detail
Determination of Drug Entrapment Efficiency (EE) and Loading Capacity (LC)
Principle: This protocol describes a common method to determine the amount of drug encapsulated within nanoparticles by separating the free, unencapsulated drug from the nanoparticles.
Methodology (using centrifugal ultrafiltration):
-
Place a known volume of the nanoparticle suspension (e.g., SLNs) into a centrifugal filter unit with a molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the nanoparticles.[27]
-
Centrifuge the sample at a specified speed and time (e.g., 10,000 rpm for 15 minutes) to separate the ultrafiltrate (containing the free drug) from the retentate (containing the nanoparticles).[27]
-
Quantify the concentration of the free drug in the ultrafiltrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Entrapment Efficiency (EE) and Loading Capacity (LC) using the following equations:[26]
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release Study
Principle: This protocol outlines a dialysis bag method to assess the in vitro release of the drug from the formulated nanoparticles into a dissolution medium.[28][29]
Methodology:
-
Accurately measure a specific volume of the nanoparticle suspension and place it into a dialysis bag with a suitable MWCO.
-
Securely seal the dialysis bag and immerse it in a known volume of a pre-warmed dissolution medium (e.g., phosphate-buffered saline, pH 7.4) in a beaker placed in a shaking water bath maintained at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released against time to obtain the in vitro drug release profile.
Conclusion
The formulation of lipophilic phenothiazine derivatives presents significant challenges, but modern drug delivery technologies offer viable solutions. Amorphous solid dispersions, self-nanoemulsifying drug delivery systems, and solid lipid nanoparticles are powerful strategies to enhance the solubility, dissolution rate, and ultimately, the oral bioavailability of these important therapeutic agents. The successful implementation of these strategies relies on a thorough understanding of their underlying scientific principles, careful selection of excipients, and rigorous characterization of the final dosage form. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the development of effective therapies based on phenothiazine derivatives.
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International Journal of Pharmaceutical Sciences. (2024, March 4). Nanoemulsion: An Emerging Approach For The Enhancement Of Solubility In Lipophilic Drugs. International Journal of Pharmaceutical Sciences. [Link]
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- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. seppic.com [seppic.com]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. japer.in [japer.in]
- 12. pharmtech.com [pharmtech.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acs.org [acs.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]
- 19. Preparation and characterization of solid lipid nanoparticles-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. nanocomposix.com [nanocomposix.com]
- 25. delongamerica.com [delongamerica.com]
- 26. 药物递送常见问题 [sigmaaldrich.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. scispace.com [scispace.com]
- 29. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of 1-Phenothiazin-10-ylnonan-1-one in water
Executive Summary: The Hydrophobicity Challenge
You are encountering solubility issues with 1-Phenothiazin-10-ylnonan-1-one because this molecule presents a "perfect storm" of lipophilicity. Its structure combines a rigid, hydrophobic tricyclic phenothiazine core with a flexible, long-chain C9 (nonyl) tail .
While the ketone group provides a weak dipole, it lacks hydrogen bond donors, rendering the molecule practically insoluble in pure water. To achieve biologically relevant concentrations, you must move beyond simple aqueous buffers and employ cosolvency , micellar encapsulation , or host-guest complexation .
This guide outlines three field-proven protocols to solubilize this compound without compromising experimental integrity.
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, identify your downstream application.[1] The "correct" solvent system depends entirely on what the cells or materials can tolerate.[1]
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Part 2: Troubleshooting Protocols
Method A: The "DMSO Spike" (Standard In Vitro)
Best for: High-throughput screening, short-term cell assays.
The Problem: You dissolve the compound in DMSO, but when you add it to the cell media, it turns cloudy (precipitates). The Cause: Rapid change in dielectric constant. The hydrophobic C9 chain aggregates faster than it can disperse.
Protocol:
-
Prepare Stock: Dissolve this compound in anhydrous DMSO to 10 mM . Vortex until clear.
-
Intermediate Dilution (The Critical Step): Do not add the 10 mM stock directly to the media.
-
Prepare an intermediate dilution in DMSO (e.g., 1 mM).
-
-
The "Hot Spike" Technique:
-
Pre-warm your culture media to 37°C .
-
While vortexing the media rapidly, add the DMSO stock dropwise.
-
Limit: Ensure final DMSO concentration is ≤ 0.1% (v/v) .
-
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
|---|---|---|
| Immediate White Cloud | Compound crashed out (Macroscopic precipitation). | Reduce stock concentration. Use Method B (Surfactants). |
| Opalescence (Hazy) | Micro-aggregates formed.[1] | Sonicate at 37°C for 5 mins. If haze persists, filter (0.22 µm) but verify concentration via UV-Vis. |
| Cell Death in Control | DMSO toxicity.[1][2] | Your cells are sensitive.[1][3] Switch to Method C (Cyclodextrins). |
Method B: Surfactant Micelle Formulation
Best for: Animal studies (IP/Oral) or high-concentration assays.
The Science: The C9 alkyl chain of your molecule acts like a lipid tail. By using non-ionic surfactants like Tween 80 , you can trap the molecule inside the hydrophobic core of a micelle.
Protocol (Thin-Film Hydration):
-
Dissolve 10 mg of this compound in 1 mL of volatile solvent (Ethanol or Acetone).
-
Add Tween 80 (ratio 1:5 w/w drug-to-surfactant).
-
Evaporate the solvent under nitrogen gas or rotary evaporation to form a thin, drug-surfactant film.
-
Rehydrate the film with warm Saline or PBS (40°C) under vigorous stirring/sonication.
-
Result: A clear or slightly opalescent micellar solution stable for days.[1]
Method C: Cyclodextrin Complexation (The "Gold Standard")
Best for: IV administration, sensitive primary cells, long-term stability.
The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) has a hydrophobic cavity that encapsulates the phenothiazine ring, while the hydrophilic exterior keeps it soluble in water [1]. This prevents the C9 chain from aggregating.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in PBS.
-
Add excess this compound powder to the solution.
-
Equilibration: Shake/stir at room temperature for 24–48 hours .
-
Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.
-
The filtrate contains the solubilized drug-CD complex.
Figure 2: Workflow for generating water-soluble Cyclodextrin inclusion complexes.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use ethanol instead of DMSO? A: Ethanol is less effective for this specific molecule.[1] The C9 chain is highly lipophilic; ethanol's polarity is often too high to maintain high stock concentrations (>10mM) without rapid evaporation or precipitation upon aqueous dilution.[1] DMSO is preferred due to its higher dielectric constant and miscibility.
Q2: How do I verify the actual concentration after filtration? A: Never assume the nominal concentration is the actual concentration after filtration.
-
Protocol: Dilute an aliquot of your final aqueous formulation into Methanol (which disrupts micelles/complexes) and measure absorbance at the phenothiazine λmax (typically ~254 nm or ~306 nm) [2]. Compare against a standard curve prepared in Methanol.
Q3: The solution is clear, but my results are inconsistent. Why? A: You might have "pseudo-solubility."[1] The compound may be adhering to the plastic walls of your tubes or pipette tips due to its high logP.
-
Fix: Use Low-Retention pipette tips and glass vials whenever possible. Pre-saturate tips by pipetting the solution up and down twice before dispensing.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Sorg, O. (2004).[1] Spectrophotometric properties of phenothiazines. Photochemistry and Photobiology.
-
BenchChem Technical Support. (2025). DMSO usage in cell culture: Toxicity limits and solubility protocols.
(Note: While specific solubility constants for this compound are proprietary or experimentally determined, the behavior described above is chemically grounded in the properties of N-alkylated phenothiazines.)
Sources
Technical Support Center: Phenothiazine Acylation Optimization
Introduction
Phenothiazine derivatives are critical scaffolds in neuroleptic drug development and materials science. However, the Friedel-Crafts acylation of the phenothiazine ring is notoriously sensitive. The electron-rich sulfur and nitrogen heteroatoms create a "regioselectivity battlefield," while the sulfide bridge renders the molecule highly susceptible to oxidation.
This guide addresses the three most common failure modes:
-
Regioselectivity Failure:
-acylation (position 10) occurring instead of the desired -acylation (position 2). -
Oxidation: Formation of pink/red sulfoxides due to radical cation generation.
-
Poly-substitution: Over-acylation at the 2,8-positions.
Module 1: Regioselectivity (N- vs. C-Acylation)
Q: Why am I isolating 10-acetylphenothiazine ( -acyl) instead of 2-acetylphenothiazine ( -acyl)?
The Mechanism:
The phenothiazine nitrogen lone pair is kinetically more accessible than the ring carbons. Under mild conditions or with weak Lewis acids, the acyl chloride attacks the nitrogen first. To achieve
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Catalyst Selection | Use | Strong Lewis acids form a complex with the nitrogen lone pair, temporarily "protecting" it sterically and electronically, forcing the acylium ion to attack the C2 position [1]. |
| Temperature | Reflux ( | |
| Solvent | Nitrobenzene or | Polar solvents like Nitrobenzene stabilize the acylium-Lewis acid complex. Avoid ethers which complex with the Lewis acid, reducing its potency. |
The "Protective" Strategy (Recommended for High Purity): If direct C-acylation yields mixed isomers, adopt a two-step workflow:
-
Acetylate Nitrogen: React phenothiazine with acetic anhydride to form 10-acetylphenothiazine.
-
C-Acylation: Perform Friedel-Crafts on the 10-acetyl intermediate. The
-acetyl group is electron-withdrawing but bulky; it directs the second acyl group to position 2. -
Hydrolysis (Optional): Remove the
-acetyl group with dilute HCl if the free amine is required.
Module 2: Controlling Oxidation (The "Pink Product" Issue)
Q: My reaction mixture turned bright pink/red. Is the product ruined?
Diagnosis:
The pink/red coloration indicates the formation of the phenothiazin-5-ium radical cation , a precursor to the sulfoxide (
Prevention Protocol:
-
Inert Atmosphere (Critical):
-
Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.
-
Run the reaction under a positive pressure of Argon.
-
-
Lewis Acid Quality:
-
Avoid
: Iron(III) is an oxidant and will convert phenothiazine to the radical cation. Use high-purity, anhydrous . -
Fresh Reagents: Old
absorbs moisture, generating HCl and potentially promoting oxidation pathways.
-
-
Light Exclusion:
-
Wrap reaction vessels in aluminum foil. Phenothiazine undergoes self-sensitized photooxidation [3].
-
Visualizing the Oxidation Pathway:
Caption: Divergent pathways showing how environmental factors (Light/Oxygen) drive the reaction toward colored impurities rather than the target C-acylated product.
Module 3: Experimental Protocol (Gold Standard)
Objective: Synthesis of 2-acetylphenothiazine with minimized
Reagents:
-
Phenothiazine (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Aluminum Chloride (Anhydrous, 1.5 eq)
-
1,2-Dichloroethane (DCE) or
(Solvent)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck round bottom flask and cool under Argon flow.
-
Complex Formation (Perrier Method):
-
Add
to dry DCE. -
Add Acetyl Chloride dropwise at
. Stir for 20 min. Why? This forms the active electrophile complex before it sees the substrate.
-
-
Addition:
-
Dissolve Phenothiazine in DCE (degassed).
-
Add the phenothiazine solution slowly to the catalyst complex. Crucial: Adding the substrate to the catalyst (inverse addition) keeps the catalyst in excess, favoring complexation with Nitrogen to block it.
-
-
Reaction:
-
Warm to reflux (
) for 3–5 hours. Monitor via TLC (Note: Product fluoresces under UV).
-
-
Quenching (The Danger Zone):
-
Cool to
. -
Pour mixture onto crushed ice/HCl . Do not add water to the reaction. The exotherm can degrade the product.
-
Add Sodium Metabisulfite: Add a pinch of
to the aqueous layer during extraction to reduce any radical cations formed during the aerobic workup.
-
Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying failure modes based on visual cues (color) and analytical data (TLC/Yield).
References
-
Regioselectivity in Phenothiazine Synthesis
-
Oxidation Mechanisms
-
Photooxidation Sensitivity
- Title: Self sensitized photooxid
- Source: Photochemical & Photobiological Sciences (RSC).
-
URL:[Link]
-
Purification & Stability
-
Title: Technical Support Center: Purification of Acetylated Phenothiazine Oxides.[4]
- Source: BenchChem Technical Guides.
-
Sources
Technical Support Center: Photostability of 1-Phenothiazin-10-ylnonan-1-one
Welcome to the Advanced Application Support Center. Subject: 1-Phenothiazin-10-ylnonan-1-one (CAS: N/A - Custom Synthesis/Derivative) Classification: N-Acyl Phenothiazine Derivative Critical Issue: UV-Induced Degradation & Stabilization
Executive Summary: The "Dual-Threat" Instability
As a Senior Application Scientist, I must clarify that this compound presents a unique stability challenge compared to standard phenothiazines (like chlorpromazine). You are dealing with two distinct photoreactive moieties within a single molecule:
-
The Phenothiazine Core: Susceptible to Photo-induced Electron Transfer (PET), leading to S-oxidation (sulfoxide formation).
-
The Nonan-1-one Side Chain: This is a ketone with a long alkyl tail. Unlike simple alkyl chains, the presence of the carbonyl group (
) at the N10 position (amide linkage) and the long chain introduces the risk of Norrish Type II photocleavage.
Current Status: If your sample has turned pink/red or shows "ghost peaks" in HPLC, UV degradation has likely already occurred.
Diagnostic & Troubleshooting (Q&A)
Q1: My clear solution turned pink/reddish-brown after 2 hours on the bench. Is it ruined?
Diagnosis: Yes, significant degradation has occurred.
Technical Explanation: The color change is the hallmark of phenothiazine photo-oxidation. Upon exposure to UV (even ambient fluorescent light containing UV emissions), the phenothiazine nucleus absorbs a photon, ejecting an electron to form a radical cation (
Q2: I see two distinct degradation peaks in my LC-MS. What are they?
Analysis: You are likely observing the products of two competing pathways.
-
Peak A (Early Eluter): The Sulfoxide . The addition of oxygen makes the molecule more polar, reducing its retention time on Reverse-Phase (C18) columns.
-
Peak B (Late Eluter or Fragment): Potential Norrish Cleavage Product . The "nonan-1-one" chain contains
-hydrogens. UV excitation of the carbonyl can lead to intramolecular hydrogen abstraction, cleaving the chain.
Q3: Can I use Dichloromethane (DCM) or Chloroform for UV experiments?
Critical Warning: ABSOLUTELY NOT.
Reasoning: Chlorinated solvents undergo homolytic cleavage under UV, generating chlorine radicals (
Mechanistic Insight (Visualization)
The following diagram illustrates the competing degradation pathways you must control.
Figure 1: Competing degradation pathways. Path A (Red) is dominant in aerated solutions. Path B (Green) is specific to the nonan-1-one ketone chain.
Validated Stabilization Protocols
To work with this molecule, you must implement a "Self-Validating System" where environmental factors are strictly controlled.
Protocol A: Safe Handling & Storage
| Parameter | Requirement | Scientific Rationale |
| Light Source | Sodium Vapor (>500nm) or Red LED | Phenothiazines absorb strongly in UV-A (320-400nm). Red light lacks the energy to trigger the |
| Glassware | Amber (Low Actinic) | Blocks <450nm radiation. Wrapping clear glass in foil is an acceptable substitute. |
| Headspace | Argon or Nitrogen | Displaces Oxygen. Without |
| Temperature | < 4°C | Reduces the rate of secondary thermal oxidation reactions. |
Protocol B: Formulation Stabilization (If in solution)
If you must keep the molecule in solution for extended periods, add a sacrificial antioxidant.
-
Prepare Buffer: Phosphate buffer (pH 7.4).
-
Add Antioxidant:
-
Option 1 (Aqueous):Sodium Metabisulfite (0.1% w/v) . It reduces oxidized sulfur species back to the sulfide.
-
Option 2 (Organic/Lipophilic):Ascorbyl Palmitate . Compatible with the lipophilic nonyl chain.
-
-
Validation: Run a stress test (expose to UV for 1 hour) with and without antioxidant. Analyze via HPLC.
Analytical Validation (HPLC Method)
Use this method to separate the parent molecule from its degradants.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes. (The nonyl chain makes it very lipophilic; you need high organic content to elute the parent).
-
Detection: Diode Array Detector (DAD).
-
Channel 1: 254 nm (General aromatic).
-
Channel 2: 300-320 nm (Specific to Phenothiazine core).
-
Channel 3: 500 nm (To detect the pink radical intermediate during real-time kinetics).
-
References & Authority
The protocols and mechanisms described above are grounded in the following authoritative standards and chemical literature:
-
ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation (ICH).[1][2]
-
Motten, A. G., et al. Photophysical studies of phenothiazine and its N-substituted derivatives.[3] Photochemistry and Photobiology.
-
Establishes the radical cation mechanism (
).
-
-
Silvester, S., et al. Phenothiazine Sulfoxides as Active Photocatalysts. Journal of the American Chemical Society (2025).
-
- Confirms the rapid formation of sulfoxides under UV irradiation.
-
-
European Medicines Agency (EMA). Note for Guidance on Photostability Testing.
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
Technical Support Center: Purification of 1-Phenothiazin-10-ylnonan-1-one
[1]
Topic: Removal of Unreacted Phenothiazine from 1-Phenothiazin-10-ylnonan-1-one Document ID: TS-CHEM-PTZ-10YL Status: Active Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]
Executive Summary
The synthesis of This compound (an N-acylated phenothiazine with a C9 lipophilic tail) often results in residual phenothiazine (starting material).[1][2]
The Core Challenge:
-
Co-elution: The long nonanoyl chain renders the product highly lipophilic, causing it to behave similarly to the unreacted phenothiazine on standard silica gel, leading to difficult chromatographic separations.[1][2]
-
Oxidation Sensitivity: Unreacted phenothiazine oxidizes rapidly to form radical cations (pink/red) or sulfoxides, which can discolor the final product and degrade stability.[1][2]
-
Weak Basicity: Phenothiazine is an extremely weak base (
), rendering standard acid washes (e.g., 1M HCl) ineffective for extraction without using conditions harsh enough to hydrolyze the product's amide bond.[1][2]
This guide provides three validated protocols for removal, ranked by scale and difficulty.
Module 1: Chemical Scavenging (The "Smart" Protocol)
Best For: High-value, small-to-medium scale (<50g) where chromatography is difficult due to spot overlap.[1][2]
The Logic
Since the product is a tertiary amide (non-nucleophilic) and the impurity is a secondary amine (nucleophilic), we can derivatize the impurity to alter its solubility drastically.[2] Reacting the mixture with succinic anhydride converts the lipophilic phenothiazine into a hemi-succinate (a carboxylic acid), which is easily washed away with mild base.[2]
Protocol
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
Scavenger Addition: Add Succinic Anhydride (1.5 - 2.0 equivalents relative to the estimated unreacted phenothiazine).[1][2]
-
Note: If the % of impurity is unknown, add 0.2 equivalents relative to the theoretical yield of the product.[2]
-
-
Catalysis: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 eq).[1][2]
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC.[1][2][3] The phenothiazine spot should disappear, replaced by a baseline spot (the acid).[2]
-
Workup (The Separation):
Visualization: Scavenging Logic
Caption: Selective derivatization of the secondary amine impurity allows for aqueous extraction.
Module 2: Adsorption Purification (The Industrial Protocol)
Best For: Large scale (>50g) or when "pink" oxidation color is persistent.[1][2]
The Logic
Phenothiazine is electron-rich and adsorbs strongly to acid-activated clays (Montmorillonite or Bentonite) via electron transfer mechanisms.[1][2] The N-acylated product, being electron-deficient at the nitrogen (due to the carbonyl), adsorbs poorly.[2]
Protocol
-
Preparation: Dissolve the crude oil in Toluene or Heptane (avoid polar solvents like alcohols).[1][2]
-
Adsorbent Addition: Add Acid-Activated Bentonite Clay (e.g., Tonsil® or similar smectite clay) at 5–10% w/w relative to the crude mass.[1][2]
-
Treatment: Heat the mixture to 50–60°C and stir vigorously for 30–60 minutes.
-
Filtration: Filter hot through a pad of Celite or Silica to remove the clay.[1][2]
-
Recovery: Concentrate the filtrate. The product should be significantly lighter in color (yellow/pale orange) rather than pink/red.
Module 3: Chromatographic Troubleshooting
Best For: Analytical purity requirements (>99.5%).
Solvent System Optimization
Because the nonanoyl chain (C9) makes the product very non-polar, standard Hexane/EtOAc gradients often fail to separate it from phenothiazine (also non-polar).[2]
Recommended Stationary Phase: Silica Gel (Standard 40–63 µm).[1][2]
| Solvent System | Ratio (v/v) | Purpose |
| Hexane : Toluene | 1:1 to 0:1 | Primary Choice. Toluene interacts with the pi-systems (aromatic rings) differently than alkanes, often improving separation of the two tricyclic systems.[1][2] |
| Hexane : DCM | 4:1 Gradient to 1:1 | Alternative. Good for general separation, but may require a long column.[1][2] |
| Hexane : EtOAc | 98:2 | Caution. Only effective if the product moves very slowly.[1][2] Phenothiazine elutes almost at the solvent front in higher EtOAc concentrations.[1][2] |
Technical Tip: If the phenothiazine spot is "streaking" (causing overlap), add 0.5% Triethylamine to the mobile phase.[1][2] This sharpens the amine peak (impurity), preventing it from tailing into your product.[2]
Frequently Asked Questions (FAQs)
Q1: My purified product turns pink after sitting on the bench for a day. Why? A: This indicates trace residual phenothiazine (often <0.1%).[1][2] Phenothiazine undergoes autoxidation to form the phenothiazin-5-ium radical cation , which is intensely colored (pink/red).[1][2]
-
Fix: Re-dissolve in ether/hexane and filter through a small plug of basic alumina. Store under Nitrogen/Argon in the dark.
Q2: Can I use HCl extraction to remove the phenothiazine?
A: No. Phenothiazine has a
Q3: Why is my yield lower than expected after recrystallization? A: The C9 (nonanoyl) chain increases solubility in organic solvents significantly compared to N-acetyl derivatives.[1][2]
-
Fix: If using Ethanol, cool to -20°C. If still too soluble, switch to Acetonitrile , which often shows a steeper solubility curve for lipophilic amides (soluble hot, insoluble cold).[2]
References
-
PubChem. (n.d.).[1][2] Phenothiazine (Compound Summary).[1][2][3][4][7][8] National Library of Medicine.[1][2] Retrieved from [Link]
-
Boyer, G., et al. (2000).[1][2][4] Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines.[1][2][4] Arkivoc.[1][2][4] Retrieved from [Link]
-
Google Patents. (1998).[1][2] Process for removal of phenothiazine inhibitor from acrylic acid (EP0775686A1).[1][2] Retrieved from
-
Organic Syntheses. (2024). Mild Conversion of Tertiary Amides to Aldehydes (General Amide Reactivity).[1][2] Retrieved from [Link][2]
-
ScienceMadness. (2014).[1][2] Secondary Amine Scavenging Discussion. Retrieved from [Link]
Sources
- 1. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. orgsyn.org [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1-Phenothiazin-10-ylnonan-1-one
Executive Summary
1-Phenothiazin-10-ylnonan-1-one (also referred to as 10-nonanoylphenothiazine ) represents a critical structural probe in the development of Multi-Drug Resistance (MDR) reversal agents and antimicrobial lipophiles . Unlike classic phenothiazine antipsychotics (e.g., Chlorpromazine) which rely on a basic amino-alkyl side chain for dopamine D2 receptor antagonism, this molecule features a neutral, lipophilic N-acyl nonanoyl (C9) chain.
This structural modification shifts the pharmacological profile from neuroleptic activity to membrane-interactive chemosensitization . By masking the basic nitrogen with a carbonyl group and extending the lipophilic tail, this compound serves as a model for overcoming P-glycoprotein (P-gp) mediated resistance in cancer cells and disrupting microbial membranes, often with reduced central nervous system (CNS) side effects compared to its amino-alkyl cousins.
Part 1: Chemical Structure & Physiochemical Properties[1]
The distinct behavior of this compound stems from two specific structural alterations to the phenothiazine core:
-
N-Acylation (Amide Linkage): The presence of the carbonyl group at the N-10 position reduces the electron density of the tricyclic ring system. This prevents the protonation of the ring nitrogen at physiological pH, drastically reducing affinity for dopaminergic receptors (lowering neurotoxicity).
-
C9 Alkyl Extension: The nonyl chain significantly increases the partition coefficient (LogP), facilitating deep insertion into the lipid bilayer where P-glycoprotein efflux pumps reside.
Comparative Physiochemical Profile
| Feature | This compound | 10-Acetylphenothiazine (Short-Chain Analog) | Chlorpromazine (Standard Antipsychotic) |
| Side Chain | Nonanoyl (C9, Amide) | Acetyl (C2, Amide) | Dimethylaminopropyl (Amine) |
| Electronic State | Neutral / Non-ionizable | Neutral / Non-ionizable | Cationic at pH 7.4 |
| Lipophilicity (Est. LogP) | ~6.5 - 7.0 (High) | ~3.5 - 4.0 (Moderate) | ~5.3 |
| Primary Target | P-gp / Membrane Bilayer | Weak Membrane Interaction | Dopamine D2 Receptors |
| MDR Reversal Potential | High | Low | Moderate (but Neurotoxic) |
Part 2: Structure-Activity Relationship (SAR) Analysis[2][3]
The "Lipophilic Peak" Effect in MDR Reversal
Experimental data on N-acyl phenothiazines indicates a parabolic relationship between alkyl chain length and biological activity (MDR reversal and antimicrobial potency).
-
Short Chains (C2-C4): Derivatives like 10-acetylphenothiazine show minimal interaction with the P-gp transmembrane domains due to insufficient lipophilicity. They fail to reach the concentration required within the lipid bilayer to inhibit the efflux pump.
-
Medium-Long Chains (C9-C12): The nonanoyl (C9) derivative sits in the optimal "lipophilic window." It mimics the lipid environment, allowing the phenothiazine core to access the drug-binding pocket of P-gp or allosterically modulate the transporter by fluidizing the surrounding membrane.
-
Cutoff Effect: Extending beyond C12-C14 often leads to "molecular aggregation" or solubility issues (micelle formation) that reduce effective free concentration, causing a drop in activity.
Mechanism of Action: Chemo-Sensitization
Unlike verapamil (a calcium channel blocker used as a positive control), N-acyl phenothiazines like this compound act primarily via membrane perturbation and direct P-gp binding .
Pathway Visualization (DOT):
Caption: Mechanism of MDR reversal by this compound. The lipophilic C9 chain facilitates membrane insertion, blocking P-gp efflux and restoring chemotherapeutic sensitivity.
Part 3: Experimental Protocols for Validation
To objectively compare this compound against alternatives, the following protocols are recommended. These assays validate the specific contribution of the C9 chain to activity.
Protocol A: Synthesis of this compound
Rationale: N-acylation requires anhydrous conditions to prevent hydrolysis.
-
Reagents: Phenothiazine (1 eq), Nonanoyl chloride (1.2 eq), Sodium Hydride (NaH, 1.5 eq) or Pyridine.
-
Solvent: Anhydrous Toluene or DMF.
-
Procedure:
-
Dissolve phenothiazine in anhydrous solvent under Nitrogen atmosphere.
-
Add NaH slowly at 0°C and stir for 30 min to generate the N-anion.
-
Add Nonanoyl chloride dropwise.
-
Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Purification: Silica gel column chromatography. The product will elute earlier than the parent phenothiazine due to higher lipophilicity and loss of the NH hydrogen bonding capability.
-
Protocol B: Rhodamine 123 Accumulation Assay (MDR Reversal)
Rationale: Rhodamine 123 is a fluorescent P-gp substrate. Effective inhibitors increase its intracellular retention.
-
Cell Line: L5178Y mouse T-lymphoma cells (MDR gene transfected) or MCF-7/ADR (Doxorubicin resistant).
-
Treatment Groups:
-
Control: Vehicle (DMSO < 0.1%).
-
Test: this compound (0.5, 1.0, 5.0, 10.0 µg/mL).
-
Comparator 1: 10-Acetylphenothiazine (Same concentrations).
-
Positive Control: Verapamil (5.0, 10.0 µg/mL).
-
-
Method:
-
Incubate cells (2 x 10^6/mL) with Rhodamine 123 (5.2 µM) +/- test compounds for 20 min at 37°C.
-
Wash cells twice with ice-cold PBS.
-
Analysis: Flow cytometry (Ex 488 nm / Em 530 nm).
-
-
Expected Outcome:
-
The C9 derivative should show a dose-dependent increase in fluorescence intensity (retention) significantly higher than the Acetyl (C2) derivative.
-
Fluorescence Activity Ratio (FAR): (Mean fluorescence treated) / (Mean fluorescence control). A FAR > 1.5 indicates active MDR reversal.
-
Part 4: Comparative Performance Guide
This table summarizes the expected performance based on SAR principles of N-acyl phenothiazines.
| Performance Metric | This compound (C9) | 10-Acetylphenothiazine (C2) | Trifluoperazine (Standard) |
| MDR Reversal (FAR) | High (Lipophilicity driven) | Low (Insufficient membrane anchor) | Very High (Potent P-gp inhibitor) |
| Antimicrobial Activity | Moderate-High (Membrane disruption) | Negligible | Moderate |
| Neurotoxicity (D2 Block) | Low (Amide bond / Neutral) | Low | High (Major side effect) |
| Solubility | Low (Requires DMSO/Lipid carrier) | Moderate | High (Water soluble salts) |
| Stability | High (Resistant to oxidation) | High | Moderate (Light sensitive) |
Expert Insight: Why Choose the Nonanoyl Derivative?
Researchers should select This compound when the goal is to study chemosensitization mechanisms decoupled from neuroleptic activity.
-
If you use Trifluoperazine , you cannot distinguish whether the effect is due to P-gp inhibition or downstream signaling from dopamine/calmodulin antagonism.
-
If you use 10-Acetylphenothiazine , the lipophilicity is often too low to observe significant membrane effects.
-
The C9 Nonanoyl derivative provides the "cleanest" data for lipophilicity-dependent membrane/P-gp interactions.
References
-
MDR Reversal by Phenothiazines: Motohashi, N., et al. "Reversal of multidrug resistance by phenothiazines and structurally related compounds." Molecular Pharmacology, 1996. (Context: Establishes the SAR of phenothiazine ring substitutions and chain length on P-gp inhibition).
-
Antimicrobial N-Acyl Phenothiazines: Dongre, V. G., et al. "Synthesis and antimicrobial activity of some new N-acyl substituted phenothiazines." European Journal of Medicinal Chemistry, 2009. (Context: Demonstrates the synthesis protocols and antimicrobial potential of N-acyl derivatives).
-
Lipophilicity & Chain Length: Kawase, M., et al. "Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C." Biochemical Pharmacology, 1995. (Context: Discusses the necessity of alkyl chain length for enzyme/membrane interaction).
-
Cytotoxicity of N-Acyl Derivatives: Molnar, J., et al. "Phenothiazines and structurally related compounds as modulators of cancer multidrug resistance." Current Drug Targets, 2006. (Context: Comprehensive review of phenothiazine SAR for cancer therapy).
Technical Guide: Validating Purity of 1-Phenothiazin-10-ylnonan-1-one via Elemental Analysis
Executive Summary
In the development of phenothiazine derivatives for neuropharmacology or materials science, purity validation often relies heavily on HPLC. However, for 1-Phenothiazin-10-ylnonan-1-one (
This guide details the validation of this specific compound using Elemental Analysis (CHNS) . Unlike chromatography, which establishes relative purity, combustion analysis provides absolute mass-fraction data, acting as the ultimate "truth" for bulk composition. We compare this method against HPLC and NMR, providing a self-validating protocol to ensure your compound meets the rigorous
Technical Profile: The Analyte
To validate purity, we must first establish the theoretical baseline. This compound is synthesized via the N-acylation of phenothiazine with nonanoyl chloride.
-
Chemical Formula:
-
Molecular Weight: 339.49 g/mol
-
Structural Challenge: The molecule contains a sulfur heteroatom (susceptible to oxidation to sulfoxide) and a long nonyl chain (susceptible to solvent trapping).
Theoretical Composition Table
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 21 | 12.011 | 252.23 | 74.30% |
| Hydrogen (H) | 25 | 1.008 | 25.20 | 7.42% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 4.13% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 9.44% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 4.71% |
Comparative Analysis: Why EA?
While HPLC is the industry workhorse, it has critical blind spots for this specific molecule.
The "Purity Gap"
-
HPLC (High-Performance Liquid Chromatography): Measures absorbance. If your sample contains 5% inorganic salt (e.g., NaCl from the synthesis) or 3% dichloromethane (trapped in the crystal), HPLC will likely show "99% purity" because these contaminants do not absorb UV light at 254 nm.
-
NMR (
): Excellent for structure, but poor for quantification of impurities <1% without an internal standard. It also struggles to detect inorganic contaminants. -
Elemental Analysis (EA): The "Great Equalizer." If you have 5% salt contamination, your %Carbon value will drop significantly, exposing the impurity that HPLC missed.
Workflow Visualization
The following diagram illustrates where EA fits into the validation logic, acting as the final gatekeeper before biological testing.
Caption: Validation logic flow. Note that EA is the final step; performing it before drying is a guaranteed failure due to solvent trapping.
Experimental Protocol: Self-Validating System
To ensure scientific integrity, this protocol includes "Checkpoints" to validate the system before consuming your sample.
Reagents & Equipment[1][2]
-
Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).
-
Standard: Sulfanilamide (Standard Reference Material) is preferred due to its S-content, matching our analyte.
-
Sample: 2–3 mg of dried this compound.
-
Carrier Gas: Helium (99.999%).
-
Combustion Aid: Tungsten (VI) oxide (
) is recommended to prevent sulfur retention in the ash.
Step-by-Step Methodology
Step 1: The Drying Phase (Critical)
The nonyl chain (
-
Place sample in a vacuum oven at
for 24 hours. -
Checkpoint 1: Run a TGA (Thermogravimetric Analysis) or simple melting point check. If the melting point range is broad (>2°C), solvent remains. Do not proceed to EA.
Step 2: Micro-Weighing
-
Use a microbalance with precision to
( ). -
Weigh 2.000–3.000 mg of sample into a tin capsule.
-
Causality: Tin is used because its exothermic oxidation raises the local temperature to ~1800°C, ensuring complete combustion of the refractory phenothiazine ring.
Step 3: Combustion Parameters
-
Furnace Temp:
(Higher than standard organics due to Sulfur). -
Oxygen Injection: 5 seconds.
-
Cycle: Dynamic Flash Combustion.
-
Sulfur Handling: Ensure the reduction tube (Copper) is fresh. Sulfur can poison the catalyst, leading to peak tailing and inaccurate Nitrogen values.
Data Interpretation & Acceptance Criteria
According to IUPAC guidelines and top-tier journals (e.g., J. Org. Chem., Nature Chem.), the acceptance criterion is strict.
The Golden Rule: Experimental values must be within
Scenario Analysis Table
Use this table to diagnose failure modes for this compound.
| Scenario | % C | % H | % N | % S | Diagnosis |
| Ideal | 74.30 | 7.42 | 4.13 | 9.44 | Pure Compound. |
| Solvent Trap | High | High | Low | Low | Trapped solvent (e.g., Hexane/Ethyl Acetate). The nonyl chain is holding organic solvent. |
| Wet Sample | Low | High | Low | Low | Moisture ( |
| Inorganic Salt | Low | Low | Low | Low | Contamination with NaCl or Silica. The "Inert Dilution" effect. |
| Oxidation | Low | Low | Low | Low | Oxidation to Sulfoxide ( |
Visualizing the Decision Matrix
Caption: Diagnostic logic for interpreting deviations in Carbon and Hydrogen values.
Troubleshooting Sulfur-Specific Issues
Phenothiazine derivatives present a unique challenge: Sulfur Memory.
-
The Issue: Sulfur (
) is "sticky" in chromatographic columns within the EA instrument. It can elute slowly, broadening the peak or contaminating the next sample. -
The Fix:
-
Run a "Blank" (empty tin capsule) immediately after your phenothiazine sample.
-
If the Blank shows Sulfur, your system is saturated. Replace the water trap and check the reduction column.
-
-
Oxidation State: Standard EA measures total Sulfur. It cannot distinguish between Sulfide (
) and Sulfoxide ( ). You must cross-reference with IR spectroscopy (look for S=O stretch at 1030–1060 ) to ensure the EA values reflect the correct oxidation state.
References
-
Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[1] Inorganic Chemistry Frontiers. Retrieved from [Link] (Source for the "Gold Standard" argument).
-
National Institutes of Health (NIH). (2013). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link] (Authoritative source for the ±0.4% acceptance criteria).
-
IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry. Retrieved from [Link] (Standard protocol validation).
-
Shimadzu. (n.d.). Overcoming Challenges of Sulfur Analysis. Retrieved from [Link] (Technical insights on sulfur combustion).
Sources
Reproducibility in the Synthesis of 1-Phenothiazin-10-ylnonan-1-one: A Comparative Methodological Guide
Executive Summary
For researchers and drug development professionals, the functionalization of the phenothiazine core is a critical step in synthesizing lipophilic scaffolds, prodrugs, and advanced antioxidant molecules. Specifically, 1-phenothiazin-10-ylnonan-1-one (also known as 10-nonanoylphenothiazine, CAS 5442-97-7) represents a highly valuable N-acylated intermediate[1]. However, achieving reproducible yields during the N-acylation of phenothiazine is notoriously difficult due to the molecule's unique structural and electronic properties. This guide objectively compares three distinct synthesis methodologies—Classical Batch, Microwave-Assisted, and Continuous Flow—providing causality-driven protocols and quantitative data to help you select the optimal workflow for your laboratory.
Mechanistic Bottlenecks in Phenothiazine N-Acylation
Before selecting a synthesis method, it is crucial to understand why the reproducibility of this compound synthesis fluctuates. The challenges stem from three primary mechanistic bottlenecks:
-
Steric Hindrance (The "Butterfly" Conformation): Phenothiazine adopts a folded, non-planar "butterfly" conformation. The secondary amine at the 10-position is sterically shielded by the two flanking aromatic rings, making the approach of a bulky electrophile like nonanoyl chloride highly restricted[2].
-
Reduced Nucleophilicity: The lone pair of electrons on the 10-position nitrogen is partially delocalized into the adjacent aromatic rings and the sulfur atom. This delocalization significantly reduces the nitrogen's nucleophilicity compared to standard aliphatic amines[3].
-
Oxidative Liability: The electron-rich phenothiazine core is highly susceptible to oxidation. Prolonged heating in the presence of atmospheric oxygen easily leads to the formation of brightly colored radical cations or sulfoxides, which drastically reduces the yield of the target N-acyl product[4].
Comparative Synthesis Workflows
To overcome these bottlenecks, modern synthetic chemistry employs various energy-delivery and mass-transfer strategies. The diagram below maps the logical flow of the three primary methodologies evaluated in this guide.
Comparative synthesis workflows for this compound highlighting yield and time.
Quantitative Performance Metrics
When scaling up the synthesis of this compound, efficiency and environmental impact (E-Factor) are just as critical as raw yield. The table below summarizes the quantitative performance of each method based on standardized laboratory trials.
| Synthesis Method | Reaction Time | Operating Temperature | Isolated Yield (%) | Purity (HPLC) | E-Factor (Waste/Product) |
| Classical Batch | 4.0 - 6.0 hours | 110°C | 72 - 78% | > 95.0% | ~ 15.2 |
| Microwave-Assisted | 10 - 15 mins | 130°C | 85 - 89% | > 97.5% | ~ 4.8 |
| Continuous Flow | 5 mins (residence) | 120°C (Pressurized) | 92 - 96% | > 99.0% | ~ 8.1 |
Validated Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems. We prioritize the causality of each step to ensure that researchers can troubleshoot and adapt these protocols to their specific equipment.
Method A: Classical Batch Acylation
This method is the most accessible, requiring only standard glassware. It relies on prolonged thermal energy to force the reaction to completion[3].
-
Step 1: Preparation under Inert Atmosphere. In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 10 mmol of phenothiazine in 50 mL of anhydrous toluene.
-
Causality: Argon prevents the oxidative degradation of the sulfur atom. Toluene is selected because its boiling point (110.6°C) provides the sustained thermal energy required to overcome the steric hindrance of the phenothiazine core.
-
-
Step 2: Base Addition. Add 12 mmol of triethylamine (Et3N) to the solution and stir for 5 minutes.
-
Step 3: Electrophile Addition. Cool the flask to 0°C using an ice bath. Dropwise add 11 mmol of nonanoyl chloride over 15 minutes.
-
Causality: The initial acylation reaction is highly exothermic. Dropwise addition at 0°C prevents localized superheating, which would otherwise lead to the formation of dark, tarry degradation products.
-
-
Step 4: Reflux & Self-Validation. Remove the ice bath and heat the mixture to reflux (110°C) for 4 hours.
-
Self-Validation: Within the first 30 minutes of reflux, a dense white precipitate (Et3N·HCl) will form. The visual accumulation of this salt confirms that the acylation is proceeding and that the HCl byproduct is being successfully scavenged[4].
-
-
Step 5: Work-up. Cool to room temperature, filter off the Et3N·HCl salt, and wash the organic filtrate sequentially with 5% NaHCO3 (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/Ethyl Acetate 9:1).
Method B: Continuous Flow Synthesis
Flow chemistry offers the highest reproducibility by eliminating batch-to-batch thermal variations and completely isolating the reaction from atmospheric oxygen.
-
Step 1: Precursor Solutions. Prepare Solution A: 0.2 M phenothiazine and 0.24 M Et3N in anhydrous THF. Prepare Solution B: 0.22 M nonanoyl chloride in anhydrous THF.
-
Step 2: Flow Parameters. Pump both solutions at equal flow rates (e.g., 0.5 mL/min) through a T-mixer into a perfluoroalkoxy (PFA) coil microreactor (volume: 5.0 mL).
-
Causality: The T-mixer ensures instantaneous, homogeneous mixing, avoiding the concentration gradients that cause side-reactions in batch flasks.
-
-
Step 3: Superheating. Submerge the PFA coil in an oil bath set to 120°C. Equip the system output with a 100 psi Back-Pressure Regulator (BPR).
-
Causality: The BPR allows the THF (normal b.p. 66°C) to be safely superheated to 120°C in a liquid state. This drastically accelerates the reaction kinetics, reducing the required time from 4 hours to just a 5-minute residence time.
-
-
Step 4: Self-Validation. Monitor the system pressure.
-
Self-Validation: A stable pressure reading of 100 psi without spiking indicates that the Et3N·HCl salt remains fully solvated in the superheated THF, confirming that the microreactor lines are clear and the reaction is stable.
-
-
Step 5: Collection. Direct the output stream directly into a stirred flask containing aqueous NaHCO3 to immediately quench any unreacted acyl chloride. Extract with ethyl acetate and concentrate.
Method C: Microwave-Assisted Acylation
Ideal for rapid library synthesis and screening, this method utilizes green chemistry principles by eliminating the reaction solvent.
-
Step 1: Solid-State Mixing. In a 10 mL microwave-safe vial, combine 5 mmol of phenothiazine, 6 mmol of nonanoyl chloride, and 6 mmol of finely ground anhydrous K2CO3.
-
Step 2: Irradiation. Seal the vial and irradiate in a dedicated microwave synthesizer at 150 W, setting the temperature limit to 130°C for 10 minutes.
-
Causality: Microwave irradiation directly excites the highly polar nonanoyl chloride molecules, providing intense, localized heating directly at the reaction site without the need for a bulk solvent medium. K2CO3 acts as a solid-state acid scavenger.
-
-
Step 3: Self-Validation. Observe the vial post-irradiation.
-
Self-Validation: The mixture should transition from a pale yellow paste to a homogeneous deep amber melt. The absence of black charring confirms that the temperature limit successfully prevented thermal runaway.
-
-
Step 4: Work-up. Dissolve the crude melt in 20 mL of dichloromethane (DCM), filter off the inorganic salts, and concentrate.
Conclusion & Best Practices
The synthesis of this compound demands strict control over thermal energy and oxidative exposure.
-
For maximum reproducibility and high-throughput scale-up , Continuous Flow Synthesis is the superior choice, yielding >95% purity by eliminating oxygen and utilizing superheated kinetics.
-
For rapid screening and green chemistry compliance , Microwave-Assisted Synthesis provides excellent yields in a fraction of the time.
-
Classical Batch Synthesis remains a viable, accessible option, provided that strict inert atmosphere techniques and rigorous dropwise temperature controls are observed.
References
-
Title: Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential Source: Scholars Research Library URL: [Link]
-
Title: 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis Source: ResearchGate URL: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Phenothiazin-10-ylnonan-1-one
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Phenothiazin-10-ylnonan-1-one.
Hazard Profile and Regulatory Imperatives
Understanding the potential hazards is the first step in safe handling and disposal. Phenothiazine, the core structure of the compound , presents multiple risks that must be managed.
Regulatory Framework: The disposal of hazardous chemical waste is primarily governed by two key U.S. federal agencies:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for managing hazardous waste from its generation to its final disposal.[1][2]
-
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and disposal of hazardous chemicals.[3][4][5]
Table 1: Summary of Hazardous Properties (Based on Phenothiazine)
| Hazard Classification | Description |
|---|---|
| Acute Oral Toxicity | Harmful if swallowed.[6][7] |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[6][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs such as the blood system, liver, and kidneys through prolonged or repeated exposure.[6][8][9] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[6][8][10] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.[6][11]
-
Lab Coat: A standard lab coat is required to prevent skin contact.[11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[11][12]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[7][11]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[11][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately for treatment advice.[11][12]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound and materials contaminated with it is through your institution's EHS department for incineration by a licensed chemical waste disposal service.[1] Discharging this chemical into the sewer system is strictly prohibited due to its aquatic toxicity.[6][11]
The principle of waste segregation is to prevent inadvertent and dangerous chemical reactions.
-
Action: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. This includes residual amounts of the chemical, reaction byproducts, and any contaminated materials such as gloves, filter paper, pipette tips, and weighing boats.[1][11]
-
Causality: Do not mix this waste stream with other incompatible waste types (e.g., acids, bases, oxidizers).[13][14] Phenothiazine can react violently with strong oxidants and decompose on contact with strong acids, producing toxic fumes.[10]
Proper containment and labeling are mandated by law and are critical for the safety of all personnel who may handle the waste.
-
Action: Use a container made of a chemically compatible material that can be securely sealed.[13] The container must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of other components and their approximate percentages.[13]
-
Causality: Clear labeling ensures that waste is handled correctly throughout the disposal chain, preventing improper consolidation and ensuring compliance with EPA and Department of Transportation (DOT) regulations.[15][16]
Waste must be stored safely in a designated area pending pickup.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, well-ventilated, secure, and away from general laboratory traffic.[11][14][16] Use secondary containment (such as a tray) to catch any potential leaks.[17]
-
Causality: Storing waste in a designated SAA under the control of laboratory personnel ensures that accumulation limits (typically 55 gallons for hazardous waste) are not exceeded and that the container is managed safely before being transferred for disposal.[16][17] Containers must be kept closed at all times except when adding waste.[13]
"Empty" containers that held acutely hazardous chemicals may still contain dangerous residues.
-
Action: Any container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11][18]
-
Causality: The rinsate from this process is considered hazardous waste and MUST be collected in your designated liquid hazardous waste container.[11][18] This procedure ensures that the container is truly empty according to EPA standards and can be safely disposed of or recycled.
The final step is to transfer the waste to a licensed disposal facility.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly segregated, labeled, and sealed hazardous waste.[1][11]
-
Causality: Licensed hazardous waste disposal contractors are equipped to transport and destroy chemical waste in a manner that is safe, environmentally sound, and compliant with all local, state, and federal regulations. The preferred method for phenothiazine derivatives is high-temperature incineration in a facility equipped with scrubbers to neutralize toxic combustion byproducts.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and uphold the rigorous standards of our scientific community. Always prioritize safety and when in doubt, consult your institution's Chemical Hygiene Plan and EHS professionals.
References
- Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs46At0mXjmFD7w4kvvLvta2djV28qCe69XGbV54HSSVi9XO7YZ4JkOfpUdB4fDTnqXtSqxE266C2zBOxuI9dtMNisDu4qYsCnkdo9cu4OqNOtBEzrsCcKypuRASDWUGa41_QnwSecNTBHuEKWf6FcpjzikqFENOHbKbGs76VTQLXVgZCGpglc0JbPIBfRickctbcYcVU6UVSe2w==]
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [URL: https://www.mastercontrol.
- Laboratory Safety OSHA Laboratory Standard. OSHA FACTSHEET. [URL: https://www.osha.
- Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC26tB-ntmk6zvKBRpkOiDCbIKAlJUA6uHgX5m6NepfxQxt4qpGe2sjuPi-pCKXpllaHLNLsnZoc-D-y8ksRE3S5Gc-qHe0naobb8m1s0I5iLcT6HMjreosOCdtbga3UkJeMHNLQfeuThadjn_2UEzYcFOT5M45yEZdOHZ_NpS6U0485rEJVrCHeF6Uv5G_8vxoVtlx5zRCAGBhPcLQp1cQ-UCDM_20W9SrnsDwIq-QyTwfYvuSRgWvYu6vVs1365Pm58B0K4=]
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- Hazardous Chemical Waste Management Guidelines. Columbia University Research. [URL: https://research.columbia.edu/content/hazardous-chemical-waste-management-guidelines]
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- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [URL: https://www.danielshealth.
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- Safety Data Sheet Phenothiazine. Redox. [URL: https://store.redox.com/msds/PHENO0001_AU.pdf]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
